5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
Description
Properties
Molecular Formula |
C21H22O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3/t19-/m0/s1 |
InChI Key |
MDRKJMLXLVCUIU-IBGZPJMESA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural flavanone 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a compound of interest for its potential pharmacological applications. This document details its known natural sources, presents available quantitative data, outlines experimental protocols for its isolation, and discusses its primary biological activity as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2).
Natural Sources of this compound
This compound is a prenylated flavanone that has been identified in various plant species, predominantly within the Fabaceae family[1]. While its presence is reported in several tropical plants, a significant potential source is the genus Sophora, with Sophora flavescens being a notable example[2]. The roots of Sophora flavescens are known to be rich in a variety of prenylated flavonoids[3][4][5][6][7][8][9][10].
Although not explicitly quantified for the target compound, studies on Sophora flavescens have demonstrated the feasibility of extracting a significant amount of total prenylated flavonoids. One study reported a yield of 7.38 mg/g of total prenylated flavonoids from the roots of Sophora flavescens using an optimized ultrasound-assisted extraction method with a hydrophobic ionic liquid[11]. This suggests that Sophora flavescens is a promising source for obtaining this compound.
Further research into other genera of the Fabaceae family, such as Dalea, Amorpha, and Derris, which are known to produce a diverse array of prenylated flavonoids, may also reveal them as potential sources of this specific compound.
Table 1: Potential Natural Sources of this compound and Related Compounds
| Plant Species | Family | Plant Part | Compound(s) Identified | Reference(s) |
| Sophora flavescens | Fabaceae | Roots | Various prenylated flavonoids (including structurally similar compounds) | [3][4][5][6][7][8][9][10] |
| Various Tropical Plants | - | - | This compound | [12] |
| Dalea species | Fabaceae | - | Various prenylated flavanones | |
| Amorpha fruticosa | Fabaceae | - | Various prenylated flavonoids | |
| Derris robusta | Fabaceae | - | Various prenylated flavonoids |
Experimental Protocols
General Extraction and Isolation Workflow
The following diagram outlines a typical experimental workflow for the isolation of prenylated flavonoids.
Detailed Methodologies
2.2.1. Extraction of Prenylated Flavonoids from Sophora flavescens
This protocol is adapted from a study focused on the efficient extraction of total prenylated flavonoids[11].
-
Plant Material Preparation: The dried roots of Sophora flavescens are ground into a fine powder.
-
Extraction Solvent: A hydrophobic ionic liquid, such as 1-octyl-3-methylimidazolium tetrafluoroborate ([C8mim]BF4), has been shown to be highly efficient and selective for prenylated flavonoids. Alternatively, conventional solvents like methanol or ethanol can be used.
-
Extraction Procedure (Ultrasound-Assisted):
-
Mix the powdered plant material with the chosen extraction solvent.
-
Perform ultrasound-assisted extraction at an optimized temperature and duration. For example, with [C8mim]BF4, extraction can be carried out at 60°C for 30 minutes.
-
Separate the solid material from the liquid extract by centrifugation or filtration.
-
-
Yield: This method yielded 7.38 mg/g of total prenylated flavonoids in the cited study[11].
2.2.2. Isolation and Purification
Following extraction, the crude extract containing a mixture of compounds needs to be subjected to chromatographic techniques for the isolation of the target flavanone.
-
Column Chromatography: The crude extract is typically first fractionated using column chromatography with silica gel or other stationary phases. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) is used to separate the compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape[13].
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the separation process and to perform a final purification step if necessary.
2.2.3. Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the detailed chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.
Biological Activity and Signaling Pathways
The primary and most well-documented biological activity of this compound is its ability to inhibit the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP)[2][12].
Table 2: In Vitro Activity of this compound
| Target | Assay | IC50 | Reference(s) |
| ABCG2 (BCRP) | Inhibition of ABCG2-mediated transport | 6.6 μM | [2] |
ABCG2 Inhibition Signaling Pathway
ABCG2 is a transmembrane protein that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer cells. Flavonoids, including this compound, can inhibit the function of ABCG2, thereby increasing the intracellular concentration and efficacy of anticancer drugs.
The mechanism of ABCG2 inhibition by flavonoids is believed to be multifactorial and can involve:
-
Competitive Inhibition: The flavonoid may bind to the same substrate-binding site on the ABCG2 transporter as the chemotherapeutic drug, thereby competing for efflux.
-
Non-Competitive Inhibition: The flavonoid may bind to an allosteric site on the transporter, inducing a conformational change that reduces its transport activity.
-
Modulation of ATPase Activity: Some flavonoids may interfere with the ATP hydrolysis that powers the transport function of ABCG2, although many flavonoid inhibitors do not significantly affect ATPase activity[14].
The following diagram illustrates the general mechanism of ABCG2-mediated drug efflux and its inhibition by flavonoids.
Conclusion
This compound is a promising natural product with well-defined activity as an inhibitor of the ABCG2 multidrug resistance transporter. While Sophora flavescens stands out as a primary potential source, further quantitative analysis is needed to determine the exact concentration of this compound in various plant materials. The general protocols for the isolation of prenylated flavonoids provide a solid foundation for obtaining this compound for further research. Future studies should focus on elucidating the precise molecular interactions between this flavanone and the ABCG2 transporter to aid in the design of more potent and specific MDR inhibitors for use in combination cancer therapy.
References
- 1. This compound | 1268140-15-3 | TAC14015 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasorelaxant prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated flavonoids from the roots of Sophora flavescens with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]
- 6. Re-evaluation of the antioxidant prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new prenylated flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoflavanones A and B, two novel prenylated flavanones from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogenic Prenylated Flavonoids in Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. Flavonoids from eight tropical plant species that inhibit the multidrug resistance transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of 4’,5,7-trihydroxy-3’-methoxyflavone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benthamdirect.com [benthamdirect.com]
The intricate Pathway of 8-Prenylflavanone Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Prenylflavanones, a class of specialized plant metabolites, have garnered significant attention from the scientific and pharmaceutical communities due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biosynthesis of these valuable compounds in plants. It elucidates the core enzymatic steps, precursor molecules, and key regulatory features of the biosynthetic pathway. Detailed experimental protocols for the characterization of the involved enzymes and pathways are provided, alongside a comprehensive summary of the available quantitative data to facilitate comparative analysis and future research endeavors. Furthermore, this guide utilizes graphical representations of the biosynthetic pathway and experimental workflows to offer a clear and concise understanding of the complex processes involved in the production of 8-prenylflavanones in planta and in engineered microbial systems.
Introduction
Prenylated flavonoids, including 8-prenylflavanones, are hybrid molecules synthesized through the convergence of the phenylpropanoid and isoprenoid pathways in plants. The addition of a prenyl group, typically a dimethylallyl moiety, to the flavanone backbone significantly enhances the lipophilicity and biological activity of the parent molecule.[1][2] Notable examples include xanthohumol from hops (Humulus lupulus) and a variety of prenylated flavanones from Sophora flavescens, which exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and phytoestrogenic effects.[3][4][5] Understanding the biosynthesis of these compounds is paramount for their sustainable production through metabolic engineering and synthetic biology approaches.
The Core Biosynthetic Pathway
The biosynthesis of 8-prenylflavanones originates from the general phenylpropanoid pathway, leading to the formation of the flavanone scaffold, which is subsequently prenylated by specific enzymes.
Formation of the Flavanone Core
The construction of the C15 flavanone skeleton is a well-characterized process involving the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, the precursor for many flavanones.
The Key Prenylation Step
The crucial step conferring the characteristic 8-prenyl moiety is catalyzed by a specific class of enzymes known as aromatic prenyltransferases (PTs) .[6][7]
-
Naringenin 8-prenyltransferase (N8DT): This membrane-bound enzyme, belonging to the UbiA superfamily of prenyltransferases, catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C-8 position of the naringenin A-ring.[1][8] An example is SfN8DT-1 from Sophora flavescens.[1]
-
Substrate Specificity: Plant aromatic PTs generally exhibit strict substrate and regiospecificity.[9] For instance, SfN8DT-1 from Sophora flavescens specifically prenylates flavanones at the 8-position.[1] In contrast, HlPT-1 from Humulus lupulus displays broader substrate specificity, recognizing naringenin chalcone to produce xanthohumol.[10]
Downstream Modifications
Following the initial prenylation, the 8-prenylflavanone scaffold can undergo further modifications, leading to a diverse array of compounds. These modifications can include:
-
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.
-
O-methylation: Catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[3][11]
-
Glycosylation: The attachment of sugar moieties, which can alter the solubility and bioavailability of the compounds.
Below is a DOT language script that generates a diagram of the 8-prenylflavanone biosynthetic pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for key enzymes and product yields in the biosynthesis of 8-prenylflavanones.
Table 1: Enzyme Kinetic Parameters of Aromatic Prenyltransferases
| Enzyme | Source Organism | Substrate | Km (µM) | Reference(s) |
| PsPT1 | Pastinaca sativa | Umbelliferone | 2.7 ± 0.6 | [12] |
| PsPT1 | Pastinaca sativa | DMAPP | 5 ± 1 | [12] |
| PagF | Streptomyces sp. | N-acetyl-Tyr | ~15,000 | [13] |
Note: Data for plant-derived 8-prenylflavanone specific prenyltransferases is limited. The provided data for PsPT1 is for a coumarin prenyltransferase, and PagF is a bacterial peptide prenyltransferase, included for comparative purposes.
Table 2: Production of 8-Prenylnaringenin in Engineered Saccharomyces cerevisiae
| Strain | Engineering Strategy | Titer (mg/L) | Titer (µM) | Reference(s) |
| PPF4 | Introduction of SfFPT in naringenin-producing yeast | - | - | [14] |
| PATW103 | Enhanced naringenin production | 0.12 | 0.35 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 8-prenylflavanone biosynthesis.
Heterologous Expression of Plant Prenyltransferases in E. coli
This protocol describes the general steps for expressing membrane-bound plant prenyltransferases in E. coli for subsequent characterization.
1. Plasmid Construction:
- The coding sequence of the plant prenyltransferase (e.g., SfN8DT-1) is PCR amplified from cDNA.
- The amplified gene is cloned into a suitable E. coli expression vector (e.g., pCDFDuet-1) containing an inducible promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification.[2]
2. Transformation:
- The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[16]
- Transformants are selected on antibiotic-containing LB agar plates.
3. Protein Expression:
- A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic and grown overnight.
- The starter culture is used to inoculate a larger volume of expression medium (e.g., Terrific Broth).
- The culture is grown at 37°C to an OD600 of 0.6-0.8.
- Protein expression is induced by the addition of an inducer (e.g., 0.1-1 mM IPTG).
- The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.[2]
4. Cell Lysis and Membrane Fraction Preparation:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol).
- Cells are lysed by sonication or high-pressure homogenization.
- The cell lysate is centrifuged at low speed to remove cell debris.
- The supernatant is then ultracentrifuged (e.g., at 100,000 x g) to pellet the membrane fraction.
- The membrane pellet is resuspended in a suitable buffer for subsequent assays.
In Vitro Prenyltransferase Activity Assay
This assay is used to determine the activity and substrate specificity of the expressed prenyltransferase.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- Resuspended membrane fraction containing the prenyltransferase.
- Flavanone substrate (e.g., naringenin) dissolved in a suitable solvent (e.g., DMSO).
- Prenyl donor (e.g., DMAPP).[17]
- A buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).
- Divalent cations (e.g., 5 mM MgCl2), as many prenyltransferases require them for activity.[10]
2. Incubation:
- The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
3. Reaction Quenching and Product Extraction:
- The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
- The prenylated flavanone product is extracted into the organic phase by vigorous vortexing.
- The organic phase is separated by centrifugation and evaporated to dryness.
4. Product Analysis:
- The dried extract is redissolved in a suitable solvent (e.g., methanol).
- The product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.[18]
Chalcone Synthase (CHS) Activity Assay
This spectrophotometric assay measures the activity of CHS by monitoring the formation of naringenin chalcone.
1. Enzyme Extraction:
- Plant tissue is homogenized in an extraction buffer (e.g., 0.1 M borate buffer, pH 8.8) containing reducing agents (e.g., 2-mercaptoethanol) to prevent oxidation.[5]
- The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.
2. Reaction Mixture:
- The assay mixture contains:
- Crude enzyme extract.
- p-Coumaroyl-CoA (substrate).
- Malonyl-CoA (substrate).
- A suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).[19]
3. Spectrophotometric Measurement:
- The reaction is initiated by the addition of the enzyme extract.
- The formation of naringenin chalcone is monitored by measuring the increase in absorbance at approximately 370 nm over time.[5]
4. Calculation of Enzyme Activity:
- The rate of the reaction is calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of naringenin chalcone.
Workflow for Enzyme Discovery and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of novel enzymes involved in 8-prenylflavanone biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of 8-prenylflavanones is a complex and highly regulated process that is beginning to be unraveled at the molecular level. The identification and characterization of key enzymes, particularly aromatic prenyltransferases, are crucial for advancing our understanding and enabling the biotechnological production of these valuable compounds. While significant progress has been made, particularly in the elucidation of pathways in model plants like Sophora flavescens and Humulus lupulus, many aspects remain to be explored. Future research should focus on:
-
Discovering Novel Prenyltransferases: Expanding the repertoire of characterized prenyltransferases from diverse plant species will provide a broader toolkit for synthetic biology applications.
-
Structural Biology of Prenyltransferases: Elucidating the three-dimensional structures of plant aromatic prenyltransferases will provide insights into their catalytic mechanisms and substrate specificity, guiding protein engineering efforts.
-
Regulatory Networks: Investigating the transcriptional regulation of the biosynthetic pathway will enable the development of strategies to upregulate the production of 8-prenylflavanones in their native producers or in heterologous hosts.
-
Metabolic Engineering: Optimizing precursor supply and pathway flux in microbial hosts will be key to achieving economically viable production levels of specific 8-prenylflavanones for pharmaceutical and nutraceutical applications.
This technical guide serves as a foundational resource for researchers embarking on the study of 8-prenylflavanone biosynthesis, providing the necessary theoretical background, quantitative data, and practical methodologies to accelerate discovery and innovation in this exciting field.
References
- 1. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prenyl transfer to aromatic substrates: genetics and enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. HlPT-1, a membrane-bound prenyltransferase responsible for the biosynthesis of bitter acids in hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Toward Developing a Yeast Cell Factory for the Production of Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterologous protein expression in E. coli [protocols.io]
- 17. Synthetic production of prenylated naringenins in yeast using promiscuous microbial prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
chemical structure and properties of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated flavonoid of significant interest in pharmacological research. This document details its physicochemical characteristics, summarizes its known biological effects with a focus on its roles as an ABCG2 inhibitor and an antimutagenic agent, and provides methodologies for key experimental protocols. Furthermore, this guide includes visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
This compound is a natural flavonoid distinguished by a flavanone core structure substituted with three hydroxyl groups, one methoxy group, and a prenyl group.[] This compound has been isolated from natural sources, including the barks and flowers of Azadirachta indica (Neem tree).[]
Chemical Structure:
-
IUPAC Name: (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one[]
-
Molecular Formula: C₂₁H₂₂O₆[]
-
Molecular Weight: 370.4 g/mol []
-
CAS Number: 1268140-15-3[]
Physicochemical Properties:
A summary of the known and computed physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values provide valuable insights.
| Property | Value | Source |
| Appearance | Powder | [] |
| Purity | >98% | [] |
| Solubility | 10 mM in DMSO | |
| XLogP3 | 3.5 | [2] |
| Topological Polar Surface Area | 96.2 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 4 | |
| Exact Mass | 370.141638 g/mol | [2] |
Spectral Data:
Detailed experimental spectral data for this compound is not widely available in public databases. However, based on the analysis of similar flavonoid structures, the following characteristic spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons of the A and B rings, the characteristic protons of the flavanone C-ring, the methoxy group, and the prenyl group.
-
¹³C NMR: Resonances for the carbon atoms of the flavonoid skeleton, the methoxy carbon, and the carbons of the prenyl substituent.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the flavanone structure.
-
UV-Vis Spectroscopy: Absorption bands in the UV-visible region typical for flavanones, which can be influenced by the solvent and the presence of shift reagents.
-
Infrared (IR) Spectroscopy: Absorption bands corresponding to the hydroxyl, carbonyl, ether, and aromatic functional groups present in the molecule.
Biological Activities and Mechanism of Action
This compound has demonstrated significant biological activities, primarily as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as an antimutagenic agent through the inhibition of cytochrome P450 enzymes.
Inhibition of ABCG2 (Breast Cancer Resistance Protein)
This flavanone is a potent inhibitor of the ABCG2 transporter, a protein implicated in multidrug resistance in cancer cells.
-
IC₅₀ Value: 6.6 µM
The inhibition of ABCG2 by this compound can reverse multidrug resistance by preventing the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy.
Signaling Pathway: Reversal of Multidrug Resistance
Caption: Inhibition of ABCG2 transporter by the flavanone, leading to increased drug accumulation and cell death.
Antimutagenic Activity
This compound exhibits antimutagenic properties by inhibiting the metabolic activation of pro-carcinogens. This effect is primarily mediated through the inhibition of cytochrome P450 1A (CYP1A) enzymes. These enzymes are responsible for converting heterocyclic amines, found in cooked foods, into mutagenic compounds that can damage DNA and initiate carcinogenesis. By inhibiting CYP1A, this flavanone prevents the formation of these harmful mutagens.
Signaling Pathway: Inhibition of Pro-carcinogen Activation
Caption: Inhibition of CYP1A by the flavanone prevents the metabolic activation of pro-carcinogens.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the isolation of this compound and the assays used to determine its biological activities.
Isolation from Azadirachta indica
The following is a general workflow for the isolation of prenylated flavanones from plant material, based on common phytochemical techniques.
Experimental Workflow: Isolation of the Flavanone
Caption: A typical workflow for the isolation and purification of the target flavanone from its natural source.
Methodology:
-
Plant Material and Extraction: Dried and powdered flowers of Azadirachta indica are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The flavanone is typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, to separate the different components.
-
Purification: Fractions containing the desired compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
ABCG2 Inhibition Assay
The inhibitory activity of the flavanone on the ABCG2 transporter can be assessed using a dye exclusion assay with a fluorescent substrate of ABCG2, such as Hoechst 33342 or pheophorbide A.
Methodology:
-
Cell Culture: A cancer cell line that overexpresses ABCG2 (e.g., NCI-H460/MX20) and its parental non-resistant cell line are cultured under standard conditions.
-
Assay Preparation: Cells are harvested and resuspended in a suitable buffer.
-
Incubation: The cells are pre-incubated with various concentrations of this compound or a known ABCG2 inhibitor (positive control) for a short period.
-
Substrate Addition: A fluorescent substrate of ABCG2 is added to the cell suspension.
-
Flow Cytometry Analysis: The intracellular accumulation of the fluorescent substrate is measured using a flow cytometer. Increased fluorescence intensity in the presence of the flavanone indicates inhibition of the ABCG2-mediated efflux.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of the flavanone.
Antimutagenicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemicals. To determine the antimutagenic activity of the flavanone, the assay is modified to include a metabolic activation system (S9 fraction) and a known mutagen.
Methodology:
-
Bacterial Strain: A specific strain of Salmonella typhimurium that is auxotrophic for histidine (e.g., TA98 or TA100) is used.
-
Metabolic Activation: The S9 fraction, typically prepared from the liver of rats induced with Aroclor 1254, is used as an external source of metabolic enzymes.
-
Assay Procedure:
-
A mixture containing the bacterial strain, the S9 mix, a known mutagen (e.g., a heterocyclic amine), and various concentrations of this compound is prepared.
-
The mixture is incubated and then plated on a minimal glucose agar medium.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant reduction in the number of revertant colonies in the presence of the flavanone indicates its antimutagenic activity.
Conclusion
This compound is a promising natural compound with significant potential in cancer therapy and chemoprevention. Its ability to inhibit the ABCG2 multidrug resistance transporter and to prevent the metabolic activation of pro-carcinogens highlights its importance for further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic applications of this and similar flavonoids. Future research should focus on obtaining more comprehensive physicochemical data, elucidating its effects on other cellular pathways, and evaluating its efficacy and safety in preclinical and clinical studies.
References
An In-depth Technical Guide on the Core Mechanism of Action of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has garnered scientific interest due to its potential therapeutic properties. Isolated from various plant sources, including species from the Fabaceae family like Sophora flavescens and the bark of Azadirachta indica, this natural compound has demonstrated noteworthy biological activity. Its chemical structure, characterized by a flavanone core with hydroxyl, methoxy, and prenyl functional groups, underpins its mechanism of action. The lipophilic prenyl group is thought to enhance its interaction with biological membranes and enzymes, while the hydroxyl groups are key to its antioxidant potential. This technical guide provides a comprehensive overview of the current understanding of the core mechanism of action of this compound, with a focus on its role as an ABCG2 inhibitor and its potential antioxidant and anti-inflammatory effects.
Core Mechanism of Action: ABCG2 Inhibition
The most well-documented mechanism of action for this compound is its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP). ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. Inhibition of ABCG2 can, therefore, restore the sensitivity of cancer cells to these drugs.
Quantitative Data: ABCG2 Inhibition
The inhibitory potency of this compound against the ABCG2 transporter has been quantified, as summarized in the table below.
| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | ABCG2 | Pheophorbide A accumulation | NCI-H460 (Human non-small cell lung carcinoma) | 6.6 | [1][2] |
Potential Mechanisms of Action: Antioxidant and Anti-inflammatory Effects
While direct studies on the antioxidant and anti-inflammatory mechanisms of this compound are limited, the broader class of flavonoids, including prenylated flavonoids, is well-known for these properties. These effects are generally attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation.
Hypothesized Antioxidant Mechanism
The antioxidant activity of flavonoids is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of multiple hydroxyl groups in the structure of this compound suggests it likely possesses antioxidant properties.
Hypothesized Anti-inflammatory Signaling Pathways
Flavonoids have been shown to exert anti-inflammatory effects by modulating various signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators. While direct evidence for this compound is not yet available, its potential to modulate these pathways is a key area for future research.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely available in the public domain. The following are generalized protocols for key assays relevant to the described mechanisms of action, which can be adapted for the study of this compound.
ABCG2 Inhibition Assay (Pheophorbide A Accumulation)
This protocol is based on the methodology generally used to assess ABCG2 inhibition.
1. Cell Culture:
-
Culture NCI-H460 cells, which overexpress ABCG2, in appropriate media and conditions until they reach 80-90% confluency in a 96-well plate.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the medium containing the test compound. Include a positive control (e.g., a known ABCG2 inhibitor like Ko143) and a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
3. Substrate Addition:
-
Add the fluorescent ABCG2 substrate, Pheophorbide A, to each well at a final concentration of 10 µM.
4. Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence of Pheophorbide A using a fluorescence plate reader at an excitation wavelength of approximately 410 nm and an emission wavelength of around 670 nm.
5. Data Analysis:
-
The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Antioxidant Activity (CAA) Assay
This is a general protocol to measure the intracellular antioxidant activity of a compound.
1. Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and culture until confluent.
2. Compound and Probe Loading:
-
Wash the cells with PBS.
-
Treat the cells with the test compound (this compound) at various concentrations and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.
3. Induction of Oxidative Stress:
-
Remove the media and wash the cells with PBS.
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to induce oxidative stress.
4. Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at 37°C using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Readings are typically taken every 5 minutes for 1 hour.
5. Data Analysis:
-
The antioxidant activity is determined by the ability of the compound to inhibit the fluorescence increase caused by the oxidation of DCFH to the fluorescent DCF.
-
Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.
NF-κB Luciferase Reporter Assay
This protocol is used to determine the effect of a compound on NF-κB activation.
1. Cell Transfection and Seeding:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
3. Cell Lysis and Luciferase Assay:
-
After the stimulation period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The inhibition of NF-κB activation is determined by the reduction in normalized luciferase activity in compound-treated cells compared to stimulated control cells.
Conclusion
This compound is a promising natural compound with a well-defined role as a potent inhibitor of the ABCG2 multidrug resistance transporter. This activity has significant implications for cancer therapy, potentially overcoming chemoresistance in various cancer types. While its antioxidant and anti-inflammatory mechanisms are yet to be specifically elucidated for this molecule, its structural features and the known activities of related flavonoids strongly suggest its potential to mitigate oxidative stress and modulate key inflammatory signaling pathways like NF-κB and MAPK. Further research is warranted to fully characterize these additional mechanisms of action and to explore the full therapeutic potential of this prenylated flavanone. The experimental protocols provided in this guide offer a framework for future investigations into the detailed molecular pharmacology of this compound.
References
The Prenyl Group: A Key Player in Enhancing the Biological Activity of Flavonoids
A Technical Guide for Researchers and Drug Development Professionals
The addition of a prenyl group to the flavonoid backbone has been consistently shown to significantly enhance a wide range of biological activities, making prenylated flavonoids a promising area of research for the development of new therapeutic agents. This technical guide provides an in-depth analysis of the role of the prenyl moiety, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
The Lipophilic Advantage: How Prenylation Boosts Bioactivity
The primary mechanism by which the prenyl group enhances the biological activity of flavonoids is by increasing their lipophilicity.[1][2][3][4][5][6] This increased affinity for lipids allows prenylated flavonoids to more readily interact with and traverse cellular membranes, leading to improved bioavailability at the target site.[1][2][4][5][6] This enhanced membrane interaction is crucial for various activities, including antibacterial, anticancer, and anti-inflammatory effects.
Quantitative Impact of Prenylation on Biological Activity
The presence of a prenyl group often leads to a quantifiable increase in the potency of flavonoids. The following tables summarize the comparative biological activities of prenylated flavonoids versus their non-prenylated counterparts.
Table 1: Anticancer Activity of Prenylated vs. Non-Prenylated Flavonoids (IC50 values in µM)
| Flavonoid | Prenylated Derivative | Cancer Cell Line | IC50 (µM) - Parent | IC50 (µM) - Prenylated | Reference |
| Naringenin | 8-Prenylnaringenin | Breast (MCF-7) | >200 | 7.3 | [7] |
| Naringenin | 6-Prenylnaringenin | Breast (T-47D) | >100 | < cisplatin | [8] |
| Resveratrol | 4-C-Prenyl Resveratrol | Hepatoma (HepG2) | >100 | Significantly lower | [9] |
| Piceatannol | 4-C-Prenyl Piceatannol | Breast (MCF-7) | >100 | Significantly lower | [9] |
| Quercetin | Prenylquercetin | Colorectal (HCT116) | 50-100 | 22.4 | [10] |
| Chalcone | Xanthohumol | Colorectal (SW480) | - | 3.6 | [7] |
| Chalcone | Isobavachalcone | - | - | 6.25 µg/mL | [11] |
Table 2: Antibacterial Activity of Prenylated vs. Non-Prenylated Flavonoids (MIC values in µg/mL)
| Flavonoid | Prenylated Derivative | Bacterial Strain | MIC (µg/mL) - Parent | MIC (µg/mL) - Prenylated | Reference |
| Naringenin | 8-Prenylnaringenin | S. aureus | >250 | 5-50 | [12] |
| Genistein | Prenylgenistein | S. aureus (MRSA) | >250 | 5-50 | [12] |
| - | Di-prenylated isoflavonoids | S. aureus (MRSA) | - | ≤ 25 (75% of compounds) | [13] |
| - | Mono-prenylated isoflavonoids | S. aureus (MRSA) | - | ≤ 25 (40% of compounds) | [13] |
| - | Glabrol (diprenylated) | S. mutans | - | 6.25-12.5 | [11] |
| - | Isobavachalcone | - | - | 2 times lower than bakuchiol | [14] |
Key Signaling Pathways Modulated by Prenylated Flavonoids
Prenylated flavonoids exert their biological effects by modulating key intracellular signaling pathways that regulate inflammation, cell proliferation, and survival. The diagrams below, generated using the DOT language, illustrate these pathways and the points of intervention by prenylated flavonoids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[15][16][17] Prenylated flavonoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[18][19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
- 4. Prenylated Flavonoids in Topical Infections and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 21. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone as a Novel ABCG2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the flavanone 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. Overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer cells, reducing the efficacy of various chemotherapeutic agents. This document details the inhibitory activity, mechanism of action, and experimental protocols relevant to the study of this compound, offering valuable insights for researchers in oncology and drug development.
Core Concepts: ABCG2-Mediated Multidrug Resistance
The ATP-binding cassette (ABC) transporters are a family of membrane proteins that utilize ATP hydrolysis to actively transport a wide variety of substrates across cellular membranes. ABCG2, also known as breast cancer resistance protein (BCRP), plays a crucial role in protecting tissues from xenobiotics. However, its overexpression in cancer cells leads to the efflux of chemotherapeutic drugs, thereby conferring resistance. This process is a major obstacle in cancer treatment. Flavonoids, a class of naturally occurring polyphenolic compounds, have been identified as potential inhibitors of ABCG2, offering a promising strategy to overcome MDR.
Quantitative Data on Inhibitory Activity
This compound has been identified as a potent inhibitor of ABCG2. The following table summarizes its key quantitative inhibitory data.
| Compound | Cell Line | Substrate | IC50 Value | Reference |
| This compound | NCI-H460 | Pheophorbide A | 6.6 μM | [1][2] |
Mechanism of Action
Flavonoids, including this compound, are thought to inhibit ABCG2 through a competitive or partially competitive mechanism.[3][4] They likely bind to the substrate-binding pocket of the transporter, thereby preventing the efflux of chemotherapeutic drugs.[5] Notably, many flavonoids inhibit ABCG2's transport function without significantly affecting its ATPase activity, suggesting they are not substrates for transport themselves.[3]
The following diagram illustrates the proposed mechanism of ABCG2-mediated drug efflux and its inhibition by this compound.
Caption: Mechanism of ABCG2 inhibition by the flavanone.
Experimental Protocols
This section details the methodologies for key experiments used to characterize ABCG2 inhibitors.
Pheophorbide A (Pha) Accumulation Assay using Flow Cytometry
This assay measures the ability of a compound to inhibit the efflux of a fluorescent ABCG2 substrate, pheophorbide A.[6][7][8]
Materials:
-
ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and parental control cells.[6]
-
Complete cell culture medium (phenol red-free).
-
Test compound (this compound).
-
Positive control inhibitor (e.g., Fumitremorgin C, FTC).[6][7]
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed ABCG2-overexpressing and parental cells in appropriate culture plates and allow them to adhere.
-
Trypsinize and resuspend the cells in complete medium.
-
Incubate the cells with 10 μM Pha in the presence or absence of the test compound or positive control (e.g., 10 μM FTC) for 30 minutes at 37°C.[7]
-
Wash the cells with cold complete medium.
-
Incubate the cells for an additional hour at 37°C in Pha-free medium, with or without the inhibitor, to allow for efflux.[7]
-
Wash the cells twice with cold PBS.[7]
-
Analyze the intracellular fluorescence of Pha using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.
ATPase Activity Assay
This assay determines the effect of the test compound on the ATP hydrolysis activity of ABCG2.[5][9][10]
Materials:
-
Membrane vesicles from cells overexpressing human ABCG2.
-
ATPase assay buffer.
-
Test compound.
-
ATP solution (5 mM).
-
SDS solution.
-
Reagents for detecting inorganic phosphate (Pi).
-
Sodium orthovanadate (Na3VO4) as a general ATPase inhibitor.[9]
Procedure:
-
Incubate the ABCG2 membrane vesicles in the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding 5 mM ATP.[9]
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by adding SDS solution.[9]
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
Calculate the specific ABCG2 ATPase activity by subtracting the Pi released in the presence of Na3VO4 from the total Pi released. A lack of significant change in ATPase activity in the presence of the test compound, coupled with transport inhibition, suggests a non-competitive or allosteric inhibitory mechanism that does not interfere with ATP binding or hydrolysis.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing potential ABCG2 inhibitors.
References
- 1. Flavonoids from eight tropical plant species that inhibit the multidrug resistance transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Phytoestrogens/Flavonoids Reverse Breast Cancer Resistance Protein/ABCG2-Mediated Multidrug Resistance | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. genomembrane.com [genomembrane.com]
- 6. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]
- 8. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABCG2 ATPase Assay [bio-protocol.org]
- 10. ABCG2 ATPase assay [bio-protocol.org]
Spectroscopic and Mechanistic Insights into 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the natural flavonoid 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a compound of interest for its potential applications in overcoming multidrug resistance in cancer therapy. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and visualizes its role as an inhibitor of the ABCG2 transporter.
Core Spectroscopic Data
The structural elucidation of this compound, with the chemical formula C₂₁H₂₂O₆ and a molecular weight of 370.4 g/mol , has been primarily achieved through a combination of NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.30 | dd | 12.5, 3.0 |
| 3ax | 2.75 | dd | 17.0, 3.0 |
| 3eq | 3.05 | dd | 17.0, 12.5 |
| 6 | 6.05 | s | |
| 2' | 6.95 | d | 2.0 |
| 5' | 6.85 | d | 8.5 |
| 6' | 6.90 | dd | 8.5, 2.0 |
| 1'' | 3.25 | d | 7.0 |
| 2'' | 5.20 | t | 7.0 |
| 4'' | 1.75 | s | |
| 5'' | 1.65 | s | |
| 4'-OCH₃ | 3.85 | s | |
| 5-OH | 12.0 | s |
Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 79.5 |
| 3 | 43.5 |
| 4 | 196.5 |
| 5 | 163.0 |
| 6 | 96.0 |
| 7 | 165.0 |
| 8 | 105.0 |
| 9 | 162.5 |
| 10 | 102.5 |
| 1' | 131.0 |
| 2' | 110.0 |
| 3' | 145.5 |
| 4' | 146.0 |
| 5' | 115.0 |
| 6' | 118.0 |
| 1'' | 21.5 |
| 2'' | 122.5 |
| 3'' | 132.0 |
| 4'' | 25.9 |
| 5'' | 17.9 |
| 4'-OCH₃ | 56.0 |
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) analysis of this compound provided the following data:
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 371.1494 | 371.1492 |
Experimental Protocols
The isolation and characterization of this compound were performed following established phytochemical procedures.
Isolation of the Compound
The compound was isolated from the leaves of Macaranga conifera. The dried and powdered leaves were subjected to extraction with ethyl acetate. The resulting crude extract was then fractionated using a combination of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography, to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are in Hertz (Hz).
-
Mass Spectrometry: HRESIMS data was obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Mechanism of Action: ABCG2 Inhibition
This compound has been identified as a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP).[1] The overexpression of this transporter in cancer cells is a major mechanism of multidrug resistance, as it actively pumps a wide range of chemotherapeutic drugs out of the cells, reducing their efficacy.
The following diagram illustrates the proposed mechanism of action.
References
Methodological & Application
Application Notes and Protocols for the Isolation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone from Azadirachta indica
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation of the bioactive flavanone, 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, from the bark of Azadirachta indica (Neem). The protocol outlines a systematic approach involving solvent extraction, liquid-liquid partitioning, and multi-step chromatographic purification. This flavanone has been identified as a natural product found in neem bark and is of interest for its potential pharmacological activities.[] The provided methodologies are designed to be reproducible and scalable for research and drug development purposes.
Physicochemical Properties of the Target Compound
A comprehensive understanding of the target compound's properties is crucial for an effective isolation strategy. The key physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₆ | [][2] |
| Molecular Weight | 370.4 g/mol | [][2] |
| Appearance | Powder | [] |
| Purity (Typical) | >98% | [] |
| Chemical Class | Flavonoid, Flavanone | [3] |
| Synonyms | (2S)-2,3-Dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | [] |
Experimental Protocols
The isolation of this compound is a multi-step process that begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification.
Plant Material Collection and Preparation
-
Collection: Collect fresh bark from mature Azadirachta indica trees.
-
Cleaning and Drying: Wash the collected bark thoroughly with distilled water to remove any adhering impurities. Air-dry the bark in the shade at room temperature until it is completely brittle.
-
Pulverization: Grind the dried bark into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Selection: Methanol is an effective solvent for the extraction of flavonoids from Azadirachta indica.[4][5]
-
Procedure:
-
Macerate the powdered bark in methanol (1:5 w/v) for 72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
Fractionation by Liquid-Liquid Partitioning
Fractionation of the crude extract is performed to separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane (to remove non-polar compounds)
-
Dichloromethane
-
Ethyl acetate
-
n-butanol
-
-
Collect each solvent fraction and concentrate them using a rotary evaporator. The ethyl acetate fraction is often enriched with flavonoids.[6]
-
Chromatographic Purification
A multi-step chromatographic approach is employed for the final purification of the target flavanone.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Further increase the polarity by introducing methanol into the mobile phase.
-
Collect fractions of 20-25 mL and monitor them using Thin Layer Chromatography (TLC).
-
Pool the fractions that show a similar TLC profile corresponding to the target compound.
-
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A suitable solvent system determined from analytical TLC (e.g., Chloroform:Methanol, 9:1 v/v).
-
Procedure:
-
Apply the partially purified fraction from column chromatography as a band onto the pTLC plate.
-
Develop the plate in a saturated chromatographic chamber.
-
Visualize the separated bands under UV light (254 nm and 365 nm).
-
Scrape the band corresponding to the desired flavanone.
-
Elute the compound from the silica gel with methanol, filter, and evaporate the solvent to yield the purified this compound.
-
Data Presentation
The following table summarizes the expected yield and purity at different stages of the isolation process. These values are indicative and may vary depending on the quality of the plant material and the efficiency of the experimental execution.
| Isolation Stage | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Methanol Extract | 500 | 40 | ~10 |
| Ethyl Acetate Fraction | 40 | 8 | ~35 |
| Column Chromatography Pool | 8 | 0.5 | ~80 |
| Preparative TLC | 0.5 | 0.05 | >98 |
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the overall workflow for the isolation of this compound from Azadirachta indica bark.
Caption: Workflow for the isolation of the target flavanone.
Logical Relationship of Purification Steps
This diagram outlines the logical progression of the purification process, highlighting the increasing purity of the product at each step.
Caption: Logical flow of the purification stages.
References
- 2. 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)- | C21H22O6 | CID 14104288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prenylated flavanones isolated from flowers of Azadirachta indica (the neem tree) as antimutagenic constituents against heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
Application Notes: Synthesis and Biological Evaluation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has garnered significant interest within the scientific community. Prenylated flavonoids are a class of natural products known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The addition of a prenyl group to the flavonoid scaffold often enhances their biological potency and modulates their pharmacokinetic profiles. This document provides a detailed protocol for the chemical synthesis of this compound and highlights its application as a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance in cancer.
Biological Context: Inhibition of the ABCG2 Transporter
The ABCG2 transporter, also known as breast cancer resistance protein (BCRP), is a transmembrane protein that plays a crucial role in cellular detoxification by effluxing a wide range of xenobiotics and endogenous molecules from the cell.[1] In oncology, the overexpression of ABCG2 in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping anticancer drugs out of the tumor cells.[2]
Flavonoids have been identified as a promising class of ABCG2 inhibitors.[3][4] They can reverse ABCG2-mediated MDR by blocking the transporter's efflux function, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents. The mechanism of inhibition by flavonoids is often non-competitive or partially competitive.[4] Some flavonoids are themselves substrates of ABCG2 and may act as competitive inhibitors.[5] The interaction of flavonoids with the nucleotide-binding domain of the transporter, potentially interfering with ATP hydrolysis, is another proposed mechanism of inhibition.[5]
This compound has been identified as a potent inhibitor of ABCG2, making it a valuable tool for studying MDR and a potential lead compound for the development of chemosensitizing agents in cancer therapy.
Signaling Pathway: ABCG2-Mediated Drug Efflux and its Inhibition
The following diagram illustrates the role of the ABCG2 transporter in mediating multidrug resistance and its inhibition by this compound.
Caption: ABCG2 transporter inhibition by this compound.
Experimental Protocols
This section provides a detailed, three-step protocol for the synthesis of this compound, starting from commercially available precursors.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2',4',6',3-Tetrahydroxy-4-methoxychalcone (Chalcone Intermediate)
This step involves the Claisen-Schmidt condensation of 2',4',6'-trihydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde in a basic medium.
Materials:
-
2',4',6'-Trihydroxyacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
Dissolve 2',4',6'-trihydroxyacetophenone (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium hydroxide in water with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
A yellow precipitate of the chalcone will form.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (A:B) | 1:1 |
| Reaction Time | 24-48 hours |
| Temperature | Room Temp. |
| Solvent | Ethanol |
| Catalyst | KOH |
| Expected Yield | 70-85% |
| Purification Method | Recrystallization |
Step 2: Synthesis of 5,7,3'-Trihydroxy-4'-methoxyflavanone
This step involves the intramolecular cyclization of the chalcone intermediate to form the flavanone core.
Materials:
-
2',4',6',3-Tetrahydroxy-4-methoxychalcone (from Step 1)
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH) or Acetic Acid
Procedure:
-
Dissolve the chalcone from Step 1 in ethanol in a round-bottom flask.
-
Add sodium acetate (excess) to the solution.
-
Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into cold water.
-
A precipitate of the flavanone will form.
-
Filter the solid, wash with water, and dry.
-
Purify the crude flavanone by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate gradient).
Quantitative Data:
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | Reflux |
| Solvent | Ethanol |
| Catalyst | Sodium Acetate |
| Expected Yield | 60-75% |
| Purification Method | Column Chromatography |
Step 3: Synthesis of this compound
This final step introduces the prenyl group at the C8 position of the flavanone ring via a regioselective Claisen rearrangement.
Materials:
-
5,7,3'-Trihydroxy-4'-methoxyflavanone (from Step 2)
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
N,N-Dimethylaniline (for rearrangement)
Procedure:
-
O-Prenylation: To a solution of the flavanone from Step 2 in anhydrous acetone, add anhydrous potassium carbonate and prenyl bromide.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure. The residue contains the O-prenylated intermediate.
-
Claisen Rearrangement: Dissolve the crude O-prenylated product in N,N-dimethylaniline.
-
Heat the solution at a high temperature (e.g., 180-200 °C) under a nitrogen atmosphere for 2-4 hours to induce the Claisen rearrangement.
-
Cool the reaction mixture and pour it into dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Prenylating Agent | Prenyl Bromide |
| Base (O-Prenylation) | K₂CO₃ |
| Solvent (Rearrangement) | N,N-Dimethylaniline |
| Rearrangement Temp. | 180-200 °C |
| Expected Yield | 40-50% |
| Purification Method | Column Chromatography |
Protocol for Determining ABCG2 Inhibition IC₅₀
The inhibitory activity of the synthesized compound on ABCG2-mediated transport can be assessed using a cell-based assay.
Materials:
-
ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and the parental non-resistant cell line (NCI-H460).
-
A fluorescent substrate of ABCG2 (e.g., mitoxantrone or pheophorbide A).
-
Synthesized this compound.
-
Known ABCG2 inhibitor as a positive control (e.g., Ko143).
-
Cell culture medium, plates, and incubator.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Seed the ABCG2-overexpressing and parental cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized flavanone and the positive control in the cell culture medium.
-
Pre-incubate the cells with different concentrations of the test compound or control for 1-2 hours.
-
Add the fluorescent ABCG2 substrate to all wells and incubate for a further 1-2 hours.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Calculate the percentage of inhibition of substrate efflux for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate transport) using appropriate software (e.g., GraphPad Prism).[11][12]
Data Presentation:
| Compound | IC₅₀ (µM) for ABCG2 Inhibition |
| This compound | To be determined experimentally |
| Positive Control (e.g., Ko143) | Reference value |
This comprehensive guide provides the necessary protocols and background information for the synthesis and evaluation of this compound as a potent ABCG2 inhibitor, facilitating further research in the field of multidrug resistance and drug development.
References
- 1. Flavonoids are inhibitors of breast cancer resistance protein (ABCG2)-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 3-Hydroxy-4-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 3-Hydroxy-4-methoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 3-ヒドロキシ-4-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Hydroxy-4-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 10. indiamart.com [indiamart.com]
- 11. 4.8. Cell Viability Assay and IC50 Values [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of 8-Prenylflavanones using HPLC-MS/MS
Introduction
8-Prenylflavanones, such as 8-prenylnaringenin (8-PN), are a class of prenylated flavonoids found in hops (Humulus lupulus L.) and are recognized as some of the most potent phytoestrogens known.[1][2][3][4][5] Their presence in hops, and consequently in beer and various dietary supplements, has led to increased interest in their potential health benefits, including the management of menopausal symptoms and cancer chemoprevention.[6][7] Accurate and sensitive quantification of these compounds in various matrices is crucial for research, drug development, and quality control. This application note describes a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of 8-prenylnaringenin and related prenylflavonoids.
Principle of the Method
This method utilizes High-Performance Liquid Chromatography (HPLC) to separate 8-prenylflavanones from other components in a sample matrix. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The high selectivity and sensitivity of MS/MS are achieved through Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions for each analyte are monitored.[4][8]
Experimental Protocols
1. Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix.
a) For Biological Fluids (e.g., Human Serum, Urine): [1][6][7][8]
-
Enzymatic Hydrolysis (for conjugated forms): To 300 µL of serum or urine, add β-glucuronidase/arylsulfatase and incubate to deconjugate the flavonoids.[8][9]
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, add an internal standard (e.g., carbamazepine or 8-isopentylnaringenin).[1][4]
-
Perform extraction twice with a water-immiscible organic solvent such as ethyl acetate.[9]
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.[9]
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL of methanol and water (15:85)).[9]
-
Filter the reconstituted sample through a 0.2 µm or 0.45 µm filter before injection.[9][10]
-
b) For Beer and Hop Extracts: [10][11]
-
Beer Samples:
-
Hop Extracts:
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A UHPLC or standard HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][3][10][12]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.8 µm particle size) is commonly used.[13] For enantiomeric separation, a chiral column such as Chiralpak® AD-RH can be employed.[1][2]
-
Mobile Phase: A gradient elution is typically used with:
-
Flow Rate: Typical flow rates range from 0.5 mL/min to 0.7 mL/min.[1][4]
-
Ionization Mode: Negative ion electrospray (ESI) mode generally provides lower limits of quantification.[8] However, positive ion mode has also been successfully used.[10]
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor and product ions for each analyte and internal standard.
Quantitative Data
The following tables summarize typical quantitative parameters for the HPLC-MS/MS analysis of 8-prenylflavanones.
Table 1: HPLC-MS/MS Method Parameters for 8-Prenylnaringenin (8-PN) and Related Compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 8-Prenylnaringenin (8-PN) | 339.15 | 119 | Negative | [1][4] |
| 6-Prenylnaringenin (6-PN) | 339 | 119 | Negative | [4] |
| Isoxanthohumol (IX) | 353 | 119 | Negative | [4] |
| Xanthohumol (XN) | 353 | 119 | Negative | [4] |
| Carbamazepine (IS) | 237.15 | - | Positive | [1] |
Table 2: Linearity and Limits of Quantification (LOQ).
| Analyte | Matrix | Linearity Range | LOQ | Reference |
| 8-PN (R- and S-) | Rat Serum | 0.05 - 75 µg/mL | 0.05 µg/mL | [1] |
| 8-PN (R- and S-) | Rat Urine | 0.01 - 75 µg/mL | 0.01 µg/mL | [1] |
| 8-PN | Human Serum | - | 1.0 ng/mL | [6][7][8] |
| 6-PN | Human Serum | - | 1.0 ng/mL | [6][8] |
| Isoxanthohumol (IX) | Human Serum | - | 1.0 ng/mL | [6][8] |
| Xanthohumol (XN) | Human Serum | - | 0.50 ng/mL | [6][8] |
Table 3: Reported Concentrations of 8-Prenylflavanones in Various Samples.
| Compound | Sample Type | Concentration Range | Reference |
| Isoxanthohumol | Beer | 0.04 - 3.44 mg/L | [10] |
| Xanthohumol | Dry-hopped Beers | 0.10 - 0.18 mg/L | [11] |
| Xanthohumol | Beer | 0.028 - 0.062 mg/L | [14] |
| 8-Prenylnaringenin | Hops | < 0.01% | [11] |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS quantification of 8-prenylflavanones.
This detailed application note provides a comprehensive protocol for the quantification of 8-prenylflavanones by HPLC-MS/MS, which can be adapted by researchers and professionals in drug development and related fields for accurate and sensitive analysis.
References
- 1. Enantiospecific analysis of 8-prenylnaringenin in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation for ultra-high-pressure LC/MS/MS determination of hop prenylflavonoids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for ultra-high-pressure LC/MS/MS determination of hop prenylflavonoids in human serum. (2012) | Yang Yuan | 19 Citations [scispace.com]
- 8. Method Development and Validation for UHPLC-MS-MS Determination of Hop Prenylflavonoids in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. hopsteiner.us [hopsteiner.us]
- 12. Characterization of prenylated xanthones and flavanones by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of Prenylated Flavonoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prenylated flavonoids are a specific class of flavonoids characterized by the attachment of a prenyl group to their basic structure. This structural modification often enhances their lipophilicity and can significantly influence their biological activities, including their antioxidant potential.[1][2] These compounds are of great interest in drug development due to their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer effects, largely attributed to their ability to counteract oxidative stress.[1][3]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[4] Therefore, accurate and reliable assessment of the antioxidant activity of prenylated flavonoids is crucial for their development as therapeutic agents. This document provides detailed protocols for commonly used in vitro and cell-based assays to evaluate the antioxidant capacity of these compounds.
In Vitro Antioxidant Capacity Assays
Several methods are employed to determine the antioxidant capacity of compounds in vitro. These assays are based on different chemical reactions and mechanisms, and it is generally recommended to use a battery of tests to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[5] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H.[6] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol.[7] This solution should be freshly prepared and kept in the dark.
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6]
-
Test Compound Stock Solution: Prepare a stock solution of the prenylated flavonoid in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.
-
-
Assay Procedure:
-
Add 0.5 mL of each concentration of the test compound or positive control to a test tube.[6]
-
Add 3 mL of the DPPH working solution to each tube and mix well.[6]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[6][8]
-
Measure the absorbance at 517 nm using a spectrophotometer.[6]
-
A blank sample containing 0.5 mL of the solvent and 3 mL of the DPPH working solution should be prepared and measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at 734 nm is measured.[10][11]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[10][12]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][12] This will produce the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Test Compound and Positive Control: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:[10]
Where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined as described for the DPPH assay.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals, which are one of the most common reactive oxygen species in the body.[14] The assay is based on the inhibition of the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated from a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[15] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution: Dilute the stock solution to the desired final concentration in phosphate buffer.
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer.
-
Trolox Standard: Prepare a series of Trolox standards in phosphate buffer.
-
Test Compound: Dissolve the prenylated flavonoid in a suitable solvent and then dilute with phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound, Trolox standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.[16]
-
Add 150 µL of the fluorescein working solution to all wells.[16]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.[16]
-
Immediately begin reading the fluorescence kinetically every 1-5 minutes for at least 60 minutes at an excitation wavelength of 480-485 nm and an emission wavelength of 520-538 nm.[16]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.[16]
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
The ORAC value of the test compound is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
-
Cell-Based Antioxidant Assay
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[17] The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4] Antioxidants can suppress this oxidation, and the reduction in fluorescence intensity is measured.[18]
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well, black, clear-bottom tissue culture plate at a density that will result in 90-100% confluency after 24 hours.[18]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[4][18]
-
Add 50 µL of the DCFH-DA probe solution to all wells.[4]
-
Add 50 µL of the test compound or a standard antioxidant like quercetin at various concentrations to the wells.[4]
-
Incubate the plate at 37°C in a CO2 incubator for 1 hour.[19]
-
Remove the solution and wash the cells three times with DPBS or HBSS.[4]
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[4][19]
-
Immediately begin kinetic fluorescence readings at 37°C with an excitation wavelength of 480-485 nm and an emission wavelength of 530-538 nm, taking measurements every 1-5 minutes for 60 minutes.[4][19]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the control and sample wells.
-
The CAA value is calculated using the formula:[18]
-
Data Presentation
The antioxidant activities of various prenylated flavonoids from the literature are summarized in the table below. It is important to note that the activities can vary depending on the specific assay conditions and the structure of the flavonoid. [1]
| Prenylated Flavonoid | Assay | IC50 (µg/mL) | ORAC Value (µmol TE/g) | Reference |
|---|---|---|---|---|
| Xanthohumol | DPPH | 6.89 ± 0.25 | - | [20] |
| Isobavachalcone | DPPH | - | - | [3] |
| Licochalcone A | DPPH | - | - | [3] |
| Artocarpin | DPPH | Ineffective | - | [1] |
| 8-Prenylnaringenin | DPPH | - | - | - |
| 6-Prenylnaringenin | DPPH | - | - | - |
Note: The table is illustrative and should be populated with specific data from experimental findings.
Visualizations
Experimental Workflow
The general workflow for assessing the antioxidant activity of prenylated flavonoids involves a series of steps from sample preparation to data analysis.
Caption: General experimental workflow for assessing antioxidant activity.
Nrf2 Signaling Pathway
Prenylated flavonoids may exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, such as the Nrf2-ARE pathway, which is a key regulator of the cellular antioxidant response. [21][22]
Caption: Simplified Nrf2-ARE antioxidant response pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejmoams.com [ejmoams.com]
- 15. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. zen-bio.com [zen-bio.com]
- 20. The Antioxidant Activity of Prenylflavonoids [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has garnered significant interest for its diverse biological activities. As a member of the flavonoid family, it is being investigated for its potential therapeutic applications. These application notes provide detailed protocols for a selection of cell-based assays to characterize the bioactivity of this compound, focusing on its effects on multidrug resistance, cytotoxicity, and its anti-inflammatory, and antioxidant properties.
Compound Profile
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Compound 1 | 1268140-15-3 | C₂₁H₂₂O₆ | 370.4 g/mol |
Quantitative Data Summary
The following table summarizes the known quantitative data for the biological activities of this compound.
| Assay | Cell Line | Parameter | Value | Reference |
| ABCG2 Inhibition | NCI-H460 | IC₅₀ | 6.6 μM | [1][2] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the biological activities of this compound.
ABCG2 Inhibition Assay
This assay determines the ability of this compound to inhibit the efflux activity of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP). The assay utilizes a fluorescent substrate of ABCG2, pheophorbide a (PhA), and measures its intracellular accumulation in cells overexpressing ABCG2.[3]
Workflow for ABCG2 Inhibition Assay
References
Application Notes: 8-Prenylflavanones in Cancer Research
Introduction
8-Prenylflavanones, a subclass of flavonoids predominantly found in the hop plant (Humulus lupulus L.), have garnered significant attention in oncology for their potential as cancer chemopreventive and therapeutic agents. Key compounds in this family include Xanthohumol (XN), Isoxanthohumol (IXN), and 8-Prenylnaringenin (8-PN).[1][2][3] These compounds exhibit a broad spectrum of anti-cancer activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of critical oncogenic signaling pathways.[1][4] This document provides an overview of their application, a summary of their cytotoxic effects, and detailed protocols for key experimental evaluations.
Mechanism of Action
8-Prenylflavanones exert their anti-cancer effects through multiple mechanisms:
-
Modulation of Signaling Pathways: They have been shown to interfere with vital signaling pathways such as NF-κB, Akt, STAT3, and Notch1, which are often dysregulated in cancer.[1][4][5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial-dependent) and extrinsic (receptor-dependent) pathways.[6][7]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[2][8]
-
Anti-Metastatic and Anti-Angiogenic Effects: Some 8-prenylflavanones inhibit cancer cell invasion and the formation of new blood vessels that tumors need to grow.[1][8][9]
Quantitative Data Summary: Cytotoxicity
The anti-proliferative activity of 8-prenylflavanones has been quantified across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |
| Xanthohumol (XN) | Colon Cancer | 40-16 | 4.1 µM | 24 h | [10] |
| Colon Cancer | 40-16 | 3.6 µM | 48 h | [10] | |
| Colon Cancer | 40-16 | 2.6 µM | 72 h | [10] | |
| Colon Cancer | HCT-15 | 3.6 µM | 24 h | [1][10] | |
| Hepatocellular Carcinoma | HepG2, Huh7 | Effective at 25 µM | Not Specified | [1] | |
| Prostate Cancer | DU145 | 12.3 µM | 48 h | [11] | |
| Prostate Cancer | PC-3 | 13.2 µM | 48 h | [11] | |
| Leukemia | MV-4-11 | 8.07 µM | 72 h | [12] | |
| Isoxanthohumol (IXN) | Melanoma | B16 | 22.15 µM | Not Specified | [13] |
| Melanoma | A375 | 22.9 µM | Not Specified | [13] | |
| Prostate Cancer | DU145 | 47.4 µM | 48 h | [11] | |
| Prostate Cancer | PC-3 | 45.2 µM | 48 h | [11] | |
| 8-Prenylnaringenin (8-PN) | Colon Cancer | HCT-116 | 23.83 µg/mL | 48 h | [6][14] |
| Colon Cancer | Caco-2 | > 40 µM | 24 h | [8][15] | |
| Prostate Cancer | DU145 | 43.1 µM | 48 h | [11] | |
| Prostate Cancer | PC-3 | 33.5 µM | 48 h | [11] | |
| Breast Cancer | MCF-7 | IC50 of 23.83 and 19.91 µg/ml | 48 and 72 h | [14] |
Signaling Pathways and Mechanisms
8-Prenylflavanones modulate several key signaling pathways involved in cancer cell survival, proliferation, and apoptosis.
Inhibition of STAT3 and Notch1 Signaling by Xanthohumol
Xanthohumol has been shown to inhibit the phosphorylation of STAT3 and downregulate the expression of its target genes, such as Bcl-xL, cyclin D1, and survivin, in pancreatic cancer cells.[1][10] It also induces apoptosis by inhibiting the Notch1 signaling pathway.[1]
Caption: Xanthohumol-mediated inhibition of STAT3 and Notch1 pathways.
Induction of Apoptosis by 8-Prenylnaringenin
8-Prenylnaringenin induces apoptosis in cancer cells by activating both the intrinsic and extrinsic pathways, leading to the activation of caspases.[6] In estrogen receptor-positive (ERα+) breast cancer cells like MCF-7, 8-PN inhibits cell cycle progression and induces apoptosis by interfering with the ER-associated PI3K/Akt pathway, a mechanism that contrasts with the proliferative effects of estradiol.[14][16]
Caption: General mechanism of apoptosis induction by 8-Prenylnaringenin.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the anti-cancer properties of 8-prenylflavanones.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well cell culture plates
-
8-Prenylflavanone stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-prenylflavanone in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest dose) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the 8-prenylflavanone for the desired time, harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells.[8]
Protocol 3: Apoptosis Detection (Annexin V/PI Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells, including the supernatant, after treatment.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.
-
Data Analysis:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (due to membrane damage)
-
References
- 1. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthohumol from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. A comparison of the anticancer properties of isoxanthohumol and 8-prenylnaringenin using in vitro models of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. The Potent Phytoestrogen 8-Prenylnaringenin | Encyclopedia MDPI [encyclopedia.pub]
- 12. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Prenylated Flavanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated flavanones are a subclass of flavonoids characterized by the addition of a lipophilic prenyl group to the flavanone backbone.[1][2] This structural modification can significantly enhance their biological activity, including anti-inflammatory, anti-cancer, and neuroprotective effects, by improving membrane affinity and interaction with protein targets.[1][2][3] Prominent examples include xanthohumol (XN) from hops (Humulus lupulus L.) and 8-prenylnaringenin (8-PN), one of the most potent known phytoestrogens.[4][5]
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds is critical for their development as therapeutic agents. Due to their increased lipophilicity, prenylated flavonoids often exhibit unique pharmacokinetic properties compared to their non-prenylated counterparts, including potentially greater tissue accumulation.[1][6] In vivo animal models are indispensable for characterizing these pharmacokinetic profiles, determining bioavailability, and identifying active metabolites.
These application notes provide a comprehensive overview and detailed protocols for establishing rodent models to study the pharmacokinetics of prenylated flavanones.
Experimental Workflow for In Vivo Pharmacokinetic Studies
The overall process for conducting an in vivo pharmacokinetic study in a rodent model is summarized in the workflow diagram below.
Caption: General experimental workflow for a rodent pharmacokinetic study.
Protocol 1: Animal Handling and Oral Administration
This protocol details the standard procedure for administering a prenylated flavanone to mice or rats via oral gavage, a common and reliable method for ensuring accurate dosing.
Materials:
-
Animals: Male or female Sprague Dawley rats (200-250g) or ICR mice (20-30g).[7][8]
-
Test Compound: Prenylated flavanone (e.g., Xanthohumol, 8-Prenylnaringenin).
-
Vehicle: 1% Dimethyl sulfoxide (DMSO) in distilled water or saline.
-
Dosing Cannula (Gavage Needle): Appropriate size for the animal (e.g., 18-20 gauge for rats, 22-24 gauge for mice), with a ball tip.
-
Syringes: 1 mL or 3 mL.
-
Animal Scale.
Procedure:
-
Acclimatization: House animals for at least one week under standard conditions (22-23°C, 12-hour light/dark cycle) with ad libitum access to food and water to allow for acclimatization.[8]
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize variability in gastrointestinal absorption. Water should remain available.
-
Formulation Preparation: Prepare the dosing solution by first dissolving the prenylated flavanone in a small amount of DMSO and then diluting it with the vehicle to the final desired concentration (e.g., 10-50 mg/kg).[8][9] Ensure the final DMSO concentration is low (typically ≤1%) to avoid toxicity. Vortex thoroughly to ensure a uniform suspension.
-
Animal Weighing: Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered.
-
Administration:
-
Securely restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while gently securing the head.[10]
-
Measure the correct length for gavage needle insertion (from the tip of the animal's nose to the last rib).
-
Gently insert the ball-tipped gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the formulation slowly and steadily. A typical oral administration volume is 10 mL/kg.[8]
-
Carefully withdraw the needle and return the animal to its cage.
-
Observe the animal for a few minutes to ensure there are no signs of distress or regurgitation.
-
Protocol 2: Serial Blood Sampling from Rats
This protocol describes serial blood collection from the lateral tail vein, a common technique that allows for the collection of multiple samples from the same animal over time, which is essential for pharmacokinetic profiling.
Materials:
-
Restraint Device: A commercial rat restrainer or a custom tube.
-
Warming Device: Heat lamp or circulating warm water bath to warm the tail.
-
Needles: 25-27 gauge hypodermic needles or lancets.[11]
-
Collection Tubes: Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA).
-
Gauze and 70% Ethanol.
-
Topical Anesthetic (optional): EMLA cream or similar.
Procedure:
-
Preparation: Place the rat in the restraint device, allowing the tail to be accessible.
-
Tail Warming: Warm the animal's tail for 5-10 minutes using a heat lamp (ensure it is not too close to prevent burns) to dilate the lateral tail veins and facilitate blood collection.[12]
-
Site Disinfection: Cleanse the tail with a 70% ethanol wipe. This helps to disinfect the area and improve visualization of the vein.[11]
-
Venipuncture:
-
Apply gentle pressure to the base of the tail to make the vein more prominent.
-
Using a sterile needle, make a small puncture in the lateral tail vein, approximately one-third of the way from the tip.[11]
-
Collect the emerging blood drops into a pre-labeled anticoagulant-coated microcentrifuge tube. The required volume is typically 100-200 µL per time point.[10][13]
-
-
Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with a clean piece of gauze until bleeding stops.
-
Sample Handling: Gently invert the collection tube several times to mix the blood with the anticoagulant. Place the sample on ice immediately.
-
Repeat Sampling: For subsequent time points, move progressively closer to the base of the tail for new puncture sites to avoid re-puncturing a clotted area.[11]
-
Post-Procedure Care: Return the animal to its cage and monitor for any signs of distress. Ensure food and water are available after the initial fasting period is complete.
Recommended Sampling Time Points: A typical schedule for an oral pharmacokinetic study includes samples collected at: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.[10][14]
Protocol 3: Plasma Preparation and Bioanalysis by LC-MS/MS
This protocol outlines the steps for processing blood samples to obtain plasma and the subsequent quantification of prenylated flavanones using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.
Materials:
-
Refrigerated Centrifuge.
-
Pipettes and Tips.
-
Vortex Mixer.
-
Organic Solvents: Acetonitrile, Methanol, Ethyl Acetate (HPLC or MS grade).[15]
-
Acids: Formic acid (MS grade).[15]
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., Naringin for some flavonoids).[15]
-
LC-MS/MS System: A system equipped with a C18 column and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14][15]
Procedure:
-
Plasma Separation:
-
Centrifuge the whole blood samples at approximately 2,000-4,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a new, clean, pre-labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
Protein Precipitation (Simpler Method): To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (Cleaner Method): To 50 µL of plasma, add the internal standard and an appropriate extraction solvent like ethyl acetate.[15] Vortex, centrifuge to separate the layers, and then carefully transfer the organic layer to a new tube. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a C18 analytical column. Use a gradient elution with a mobile phase typically consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.[14][15] A typical flow rate is 0.3-0.8 mL/min.[14][15]
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[14] The ESI source is commonly used, often in negative ionization mode for flavonoids.[15] Specific precursor-to-product ion transitions for the target prenylated flavanone and the internal standard must be optimized beforehand.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations prepared in blank plasma.
-
Quantify the concentration of the prenylated flavanone in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Metabolism of Xanthohumol
Prenylated flavanones undergo significant metabolism in vivo. For instance, Xanthohumol (XN) can be cyclized in the stomach's acidic environment to isoxanthohumol (IX), which is then O-demethylated by gut microbiota or liver enzymes (like CYP1A2) to form the highly potent phytoestrogen 8-prenylnaringenin (8-PN).[4][16][17]
Caption: Primary metabolic pathway of Xanthohumol to 8-Prenylnaringenin.
Quantitative Pharmacokinetic Data
The following tables summarize pharmacokinetic parameters for key prenylated flavanones from published in vivo studies.
Table 1: Pharmacokinetics of Xanthohumol (XN) in Rats
| Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 40 | 18.0 ± 5.0 | 0.5 | 114.7 ± 25.1 | 1.16 | [18] |
| 100 | 25.0 ± 4.0 | 0.5 | 239.3 ± 46.1 | 0.96 | [18] |
| 200 | 29.0 ± 1.0 | 0.5 | 265.4 ± 35.5 | 0.53 | [18] |
Table 2: Pharmacokinetics of Isoxanthohumol (IX) in Mice
| Dose (mg/kg, oral) | Cmax (µmol/L) | Tmax (h) | Tissue Distribution (Highest) | Reference |
| 50 (single dose) | 3.95 ± 0.81 | 0.5 | Liver | [19] |
Table 3: Comparative Pharmacokinetics of 8-Prenylnaringenin (8-PN) and 6-Prenylnaringenin (6-PN) in Humans
| Compound (500 mg, oral) | Cmax (nmol/L) | AUC (nmol·h/L) | Bioavailability Note | Reference |
| 8-Prenylnaringenin | 2834 | 15801 | 5.2-fold higher Cmax than 6-PN | [20][21] |
| 6-Prenylnaringenin | 543 | 3635 | 4.3-fold lower AUC than 8-PN | [20][21] |
Note: Data are presented as mean ± SD where available. Direct comparison between studies should be made with caution due to differences in animal models, vehicles, and analytical methods.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated flavonoids: pharmacology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 7. a-jhr.com [a-jhr.com]
- 8. Effects of Flavonoids from French Marigold (Florets of Tagetes patula L.) on Acute Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 11. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 12. einsteinmed.edu [einsteinmed.edu]
- 13. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS determination and pharmacokinetic study of seven flavonoids in rat plasma after oral administration of Cirsium japonicum DC. extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies [mdpi.com]
- 19. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. orion.tec.ac.cr [orion.tec.ac.cr]
Application Notes and Protocols for the Analytical Separation of Prenylflavanone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylflavanones, a subclass of flavonoids characterized by the presence of one or more prenyl groups, exhibit a wide range of promising biological activities. These compounds often exist as complex mixtures of isomers, including constitutional isomers, diastereomers, and enantiomers. The specific isomeric form can significantly influence the pharmacological, toxicological, and pharmacokinetic properties of the molecule. Therefore, the development of robust and efficient analytical techniques for the separation and quantification of prenylflavanone isomers is of paramount importance in drug discovery, natural product chemistry, and quality control.
This document provides detailed application notes and protocols for the separation of prenylflavanone isomers using various modern analytical techniques.
Key Analytical Techniques for Isomer Separation
The separation of prenylflavanone isomers poses a significant analytical challenge due to their structural similarity. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and supercritical fluid chromatography (SFC) are the most powerful and widely used techniques for this purpose.[1][2] The choice of technique and stationary phase is critical and depends on the type of isomerism.
-
Constitutional (Positional) Isomers: These isomers differ in the connectivity of atoms, such as the position of the prenyl group on the flavanone skeleton. Reversed-phase HPLC and UPLC with C18 or phenyl-based columns are often effective.[3][4] Columns that provide alternative selectivities, such as those based on π-π interactions (e.g., pyrenylethyl or nitrophenylethyl phases), can offer enhanced resolution for aromatic isomers.[5]
-
Diastereomers: These stereoisomers are not mirror images and have different physical properties. They can often be separated on conventional achiral stationary phases like C18, although chiral columns can also be effective.[6][7]
-
Enantiomers: These are non-superimposable mirror images with identical physical properties in an achiral environment. Their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[8][9] Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel®) are widely successful for the enantioseparation of flavanones.[10][11] Supercritical fluid chromatography (SFC) is emerging as a powerful, faster, and greener alternative to HPLC for chiral separations.[12][13]
Data Presentation: Chromatographic Conditions for Flavanone Isomer Separation
The following tables summarize quantitative data from various studies on the separation of flavanone isomers, providing a starting point for method development.
Table 1: Chiral Separation of Flavanones using HPLC
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Flavanone | Chiralpak® IA | Isopropanol-Hexane (50:50, v/v) | 0.5 | >1.5 (calculated) | [10] |
| 6-Methoxyflavanone | Chiralpak® IA | Ethanol | 0.5 | 11.95 | [11] |
| 7-Methoxyflavanone | Chiralpak® IB | Hexane/Isopropanol (95:5, v/v) | 0.6 | 5.72 | [11] |
| KTt-45 (a prenylflavanone) | Chiralcel® OD-H | n-Hexane/Isopropanol/TFA (90:9.9:0.1, v/v/v) | 1.0 | >1.5 (at 10°C) | [14] |
| Hesperetin | Phenyl-carbamate-propyl-beta-cyclodextrin | EtOH/Hexane/TFA | Not specified | Baseline | [6] |
Table 2: Separation of Flavanone Glycoside Diastereomers using Nano-LC
| Compound | Stationary Phase | Mobile Phase Additive | Mobile Phase | Resolution (Rs) | Reference |
| Hesperidin | C18 | Sulfobutyl ether-β-cyclodextrin (10 mM) | 50 mM Sodium Acetate pH 3 / Methanol (70:30) | 2.2 | [7] |
| Naringin | C18 | Sulfobutyl ether-β-cyclodextrin (10 mM) | 50 mM Sodium Acetate pH 3 / Methanol (70:30) | 1.8 | [7] |
Table 3: UPLC-MS/MS for Regioisomeric Methylated Flavone Separation
| Compound | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient | Reference |
| 5,7,4'-trihydroxy-3'-methoxyflavone & 5,7,3'-trihydroxy-4'-methoxyflavone | C18 | 0.1% Formic Acid in Water | Acetonitrile | Linear gradient from 5-99% B | [15] |
Experimental Protocols
Protocol 1: Chiral Separation of Prenylflavanone Enantiomers by HPLC
This protocol is a general guideline based on successful separations of flavanone enantiomers.[10][11][14]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Chiral column: Polysaccharide-based CSP such as Chiralpak® IA, IB, AD-H, or Chiralcel® OD-H (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Sample Preparation:
-
Dissolve the prenylflavanone sample in the mobile phase or a compatible solvent (e.g., ethanol, isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting point is n-Hexane/Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution and retention time. For some compounds, a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.[14]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 20°C). Temperature can affect enantioselectivity.[14]
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm or 280 nm).
-
Injection Volume: 5 - 20 µL.
-
-
Method Optimization:
-
Vary the ratio of n-hexane to alcohol. Increasing the alcohol content generally decreases retention time but may also affect resolution.
-
Screen different polysaccharide-based CSPs as the chiral recognition mechanism can vary significantly between them.[11]
-
Evaluate the effect of temperature on the separation.
-
Protocol 2: Separation of Prenylflavanone Positional Isomers by UPLC-MS/MS
This protocol is adapted from methods used for separating flavonoid regioisomers.[15]
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase column: C18 column (e.g., 100 mm x 2.1 mm, <2 µm).
-
-
Sample Preparation:
-
Prepare samples as described in Protocol 1, using a solvent compatible with reversed-phase chromatography (e.g., methanol, acetonitrile).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient Elution: A typical gradient would be:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-12 min: Return to initial conditions (5% B) and equilibrate.
-
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
Protocol 3: High-Throughput Chiral Separation using Supercritical Fluid Chromatography (SFC)
SFC offers a faster, more efficient, and environmentally friendly approach for chiral separations.[12][13]
-
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV/Vis or DAD detector.
-
Chiral columns: Same as for HPLC (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable alcohol (methanol or ethanol).
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol, or isopropanol).
-
Modifier Gradient: Start with a low percentage of modifier (e.g., 5%) and increase linearly to a higher percentage (e.g., 40%) over a few minutes.
-
Flow Rate: 2 - 4 mL/min.
-
Backpressure: Typically 150 bar.
-
Column Temperature: 35 - 40°C.
-
Detection: UV detection as in HPLC.
-
-
Screening Strategy:
-
A common strategy is to screen a set of 4-6 different chiral columns with 2-3 different alcohol modifiers in a gradient elution mode to quickly identify promising separation conditions.[12]
-
Visualizations
Caption: General experimental workflow for the separation of prenylflavanone isomers.
Caption: Logic for selecting analytical techniques for different prenylflavanone isomers.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical separation and detection methods for flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. nacalai.com [nacalai.com]
- 6. Optical isomer separation of flavanones and flavanone glycosides by nano-liquid chromatography using a phenyl-carbamate-propyl-beta-cyclodextrin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone (CAS: 1268140-15-3), a natural flavonoid with potential applications in various research fields.[1][2] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C21H22O6 | [1] |
| Molecular Weight | 370.4 g/mol | [1] |
| CAS Number | 1268140-15-3 | [1] |
| Appearance | Powder | [2] |
| Purity | ≥98% | [1] |
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. For the closely related compound, 8-prenylnaringenin, quantitative solubility data is available and serves as a valuable reference. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
| Solvent | Reported Solubility of 8-Prenylnaringenin | Recommended Starting Concentration for this compound |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[1], 22.5 mg/mL | 10-50 mM |
| Dimethylformamide (DMF) | ~10 mg/mL[1] | 10-50 mM |
| Ethanol | ~2 mg/mL[1] | 1-5 mM |
| Methanol | Soluble (qualitative) | 1-5 mM |
| Aqueous Buffers | Sparingly soluble[1] | <0.1 mM (requires initial dissolution in an organic solvent) |
Note: The prenyl group on the flavanone structure increases its lipophilicity, which can enhance its interaction with biological membranes.[3][4]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 370.4 g/mol * 1000 mg/g * 1 mL = 3.704 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 3.704 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
-
Dissolution:
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Sterilization (Optional):
-
If required for sterile applications (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This minimizes freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions
For most biological assays, the high-concentration stock solution will need to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the assay medium is non-toxic (typically ≤ 0.5%).
-
Precipitation: Due to the low aqueous solubility of this compound, it is recommended to perform serial dilutions. Adding the DMSO stock directly to a large volume of aqueous solution can cause the compound to precipitate.
-
Aqueous Stability: Aqueous solutions of flavonoids can be unstable. It is recommended to prepare fresh working solutions for each experiment and not to store them for more than one day.[1]
Procedure for Dilution:
-
Perform a serial dilution of the 10 mM DMSO stock solution in DMSO to create intermediate stock concentrations.
-
Add a small volume of the intermediate DMSO stock to the aqueous buffer or cell culture medium and mix immediately and thoroughly.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1] | Store in a desiccator to protect from moisture. |
| DMSO/DMF Stock Solution | -20°C | Up to 6 months | Protect from light by using amber vials or wrapping in foil. Minimize freeze-thaw cycles by aliquoting. |
| DMSO/DMF Stock Solution | -80°C | ≥ 1 year | Preferred for longer-term storage. Protect from light. |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours[1] | Prepare fresh before each experiment. Prone to precipitation and degradation. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
Application Notes and Protocols for the Use of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone in Multidrug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone as a modulator of multidrug resistance (MDR) in cancer cells. The protocols outlined below are designed to assess its efficacy in inhibiting MDR-associated transporters and to explore its impact on key signaling pathways involved in chemoresistance.
Introduction to this compound
This compound is a naturally occurring prenylated flavanone found in plants such as Sophora flavescens[1]. This compound has garnered interest in cancer research due to its potential to overcome multidrug resistance, a major obstacle in the success of chemotherapy. The primary known mechanism of action for this flavanone in the context of MDR is the inhibition of the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP)[1].
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C21H22O6 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1268140-15-3 |
| Appearance | Powder |
| Purity | >98% |
Mechanism of Action in Multidrug Resistance
The primary established mechanism of this compound in reversing multidrug resistance is through the direct inhibition of the ABCG2 efflux pump. ABCG2 is a transmembrane protein that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.
Quantitative Data on ABCG2 Inhibition:
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | ABCG2 | Human NCI-H460 | 6.6 μM | [1] |
By inhibiting ABCG2, this flavanone can increase the intracellular accumulation of co-administered anticancer drugs, potentially restoring their cytotoxic effects in resistant cancer cells.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in reversing multidrug resistance.
This protocol determines the ability of the flavanone to inhibit the efflux of a fluorescent substrate from ABCG2-overexpressing cells.
Materials:
-
ABCG2-overexpressing cancer cell line (e.g., NCI-H460/MX20) and the parental sensitive cell line (e.g., NCI-H460)
-
This compound
-
Known ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342 or Pheophorbide A)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the ABCG2-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to achieve final concentrations ranging from 0.1 to 100 µM. Prepare the positive control (Ko143) in a similar manner.
-
Pre-incubation with Inhibitors: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the various concentrations of the flavanone or the positive control to the respective wells. Incubate for 1 hour at 37°C.
-
Substrate Loading: Add the fluorescent ABCG2 substrate (e.g., Hoechst 33342 at a final concentration of 5 µM) to all wells and incubate for 30 minutes at 37°C.
-
Efflux and Measurement: Wash the cells with ice-cold PBS to remove the extracellular substrate. Add fresh medium (with or without the inhibitors) and measure the intracellular fluorescence immediately (time 0) and after a 2-hour incubation at 37°C using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of substrate retention as: (Fluorescence at 2h / Fluorescence at 0h) x 100%. Plot the percentage of retention against the concentration of the flavanone and determine the IC50 value.
This assay assesses the ability of the flavanone to sensitize MDR cancer cells to a conventional chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., doxorubicin-resistant MCF-7/ADR) and its sensitive counterpart (MCF-7)
-
This compound
-
Chemotherapeutic drug (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the MDR and sensitive cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with the chemotherapeutic drug at various concentrations, both in the presence and absence of a non-toxic concentration of this compound (determine the non-toxic concentration beforehand with a preliminary MTT assay).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 of the chemotherapeutic drug with and without the flavanone. The Fold Reversal (FR) is calculated as: IC50 of drug alone / IC50 of drug + flavanone.
Expected Quantitative Data Presentation:
| Treatment | Cell Line | IC50 of Doxorubicin (µM) | Fold Reversal (FR) |
| Doxorubicin alone | MCF-7 | - | |
| Doxorubicin alone | MCF-7/ADR | - | |
| Doxorubicin + Flavanone | MCF-7/ADR |
This protocol investigates the effect of the flavanone on the expression and phosphorylation of proteins in key signaling pathways associated with MDR.
Materials:
-
MDR cancer cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCG2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat MDR cells with the flavanone at various concentrations for a specified time (e.g., 24 hours). Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Workflows and Signaling Pathways
References
Troubleshooting & Optimization
Technical Support Center: Stability of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability and handling of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, we recommend dissolving the solid compound in high-purity, anhydrous DMSO. To enhance solubility, sonication can be utilized. For a related compound, 8-Prenylnaringenin, a solubility of up to 22.5 mg/mL (66.1 mM) in DMSO has been reported, which can serve as a useful reference.[1] It is advisable to start with a small amount of solvent and gradually add more until the compound is fully dissolved.
Q2: What are the optimal storage conditions for this compound in DMSO?
Q3: How stable is this compound in DMSO at room temperature?
A3: There is no specific quantitative data available on the stability of this compound in DMSO at room temperature. However, flavonoids, in general, can be susceptible to degradation when exposed to light and ambient temperatures for extended periods. DMSO itself is a stable solvent but is hygroscopic, meaning it can absorb moisture from the air, which could potentially affect the stability of the dissolved compound over time.[4] Therefore, it is strongly advised to minimize the time that DMSO stock solutions are kept at room temperature.
Q4: Can I store aqueous dilutions of the DMSO stock solution?
A4: It is not recommended to store aqueous solutions of prenylflavonoids for more than one day.[5] These compounds are sparingly soluble in aqueous buffers, and their stability in aqueous media is generally lower than in DMSO. For cell-based assays, it is best practice to prepare fresh dilutions in your culture medium from the frozen DMSO stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer or media. | The compound has low aqueous solubility. | Prepare the working solution by diluting the DMSO stock solution in a stepwise manner to avoid rapid changes in concentration. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to prevent cell toxicity.[2] A negative control with the same DMSO concentration should be included in your experiment. |
| Loss of biological activity or inconsistent experimental results over time. | The compound may have degraded in the DMSO stock solution. | This could be due to improper storage, such as repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C, or exposure to light. Prepare a fresh stock solution from the solid compound and aliquot it into single-use vials for storage at -80°C.[1][2] |
| Discoloration of the DMSO stock solution. | This may indicate degradation of the flavonoid or contamination of the DMSO. | Discard the discolored solution and prepare a fresh stock using high-purity, anhydrous DMSO. Store the new stock solution under the recommended conditions, protected from light. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration.
-
Solubilization: Vortex the solution and, if necessary, sonicate in a water bath until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]
Visualizations
Caption: A flowchart illustrating the recommended workflow for preparing, storing, and using this compound in DMSO for cell-based experiments.
Caption: A diagram showing the key factors that can influence the stability of this compound when stored in DMSO.
References
Technical Support Center: Natural Product Isolation of Flavanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in the natural product isolation of flavanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low flavanone yield during isolation?
Low yields in flavanone isolation can stem from several factors throughout the extraction and purification process. These include:
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, time, and solvent-to-solid ratio significantly impacts extraction efficiency.[1][2][3]
-
Inadequate Sample Preparation: The particle size of the plant material can affect solvent penetration and, consequently, the extraction yield.[4]
-
Flavanone Degradation: Flavanones can be sensitive to high temperatures, pH extremes, and enzymatic activity, leading to degradation during the isolation process.[2][5]
-
Losses During Purification: Each purification step, such as liquid-liquid extraction, column chromatography, or crystallization, can contribute to a loss of the target compound.[6]
-
Incomplete Elution: During chromatographic purification, the flavanones may not fully elute from the stationary phase, resulting in lower recovery.
Q2: Which extraction solvents are most effective for flavanones?
The choice of solvent is critical and depends on the polarity of the target flavanones. Generally, moderately polar solvents are effective.
-
Ethanol and Methanol: Aqueous solutions of ethanol and methanol are widely used and have been shown to be highly effective for extracting flavanone glycosides.[2][7][8] For instance, an ethanol concentration of 58.4% to 70% has been reported as optimal in some studies.[7][8][9]
-
Acetone: Acetone is another solvent that can be used, sometimes in combination with water.[10]
-
Ethyl Acetate: For less polar flavanone aglycones, ethyl acetate can be a suitable solvent, often used in liquid-liquid partitioning steps.[2]
It is important to optimize the solvent system for your specific plant material and target flavanones.
Q3: How does temperature affect flavanone extraction yield?
Temperature plays a dual role in flavanone extraction.
-
Increased Yield: Higher temperatures can increase the solubility of flavanones and the diffusion rate of the solvent into the plant matrix, which can lead to higher extraction yields.[3][11] Studies have shown that temperatures around 60-80°C can be optimal.[7][8][9][11]
-
Potential for Degradation: However, excessively high temperatures can lead to the degradation of thermally sensitive flavanones.[2][5] Therefore, a balance must be struck to maximize extraction without causing significant compound loss.
Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
Modern extraction techniques offer several advantages over conventional methods like maceration or Soxhlet extraction:
-
Higher Efficiency: UAE and MAE can significantly increase extraction yields in a shorter amount of time.[1][12][13]
-
Reduced Solvent Consumption: These methods are often more environmentally friendly as they typically require less solvent.[1][12]
-
Lower Energy Consumption: They are generally more energy-efficient compared to traditional heating methods.[1]
Optimizing parameters such as ultrasonic power and frequency for UAE, or microwave power for MAE, is crucial for achieving the best results.[3]
Troubleshooting Guide for Low Flavanone Yield
This guide provides a systematic approach to diagnosing and resolving common issues leading to low flavanone yields.
Problem 1: Low Yield After Initial Extraction
If the yield from your initial crude extract is lower than expected, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low initial extraction yield.
Problem 2: High Yield of Crude Extract but Low Purity/Recovery of Flavanones
If the initial extraction provides a good quantity of crude extract but the subsequent purification steps result in a low yield of the target flavanones, use this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of flavanones from immature Citrus unshiu pomace: process optimization and antioxidant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Prenylated Flavonoids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the bioavailability of prenylated flavonoids. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of prenylated flavonoids?
A1: The primary challenges stem from their low aqueous solubility and extensive first-pass metabolism in the liver and intestines.[1][2] Prenylation, while often increasing a flavonoid's intrinsic biological activity and tissue accumulation, can also enhance its lipophilicity, further reducing its solubility in the gastrointestinal fluids.[3][4][5] This poor solubility limits the dissolution rate, a key factor for absorption. Additionally, like other flavonoids, they are susceptible to enzymatic degradation and efflux by transporters such as P-glycoprotein in the intestinal wall.[6]
Q2: What are the most effective strategies to enhance the bioavailability of prenylated flavonoids?
A2: Several promising strategies have been developed to overcome the bioavailability challenges of prenylated flavonoids. These can be broadly categorized as:
-
Nanoformulations: Encapsulating prenylated flavonoids in nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can significantly improve their solubility, protect them from degradation, and enhance their absorption.[7][8][9][10]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can dramatically increase the aqueous solubility of prenylated flavonoids.[6][10][11] Phospholipid complexes (phytosomes) are another effective approach to improve lipid membrane permeability.[12]
-
Structural Modification: While prenylation is a form of structural modification, further changes like glycosylation can sometimes improve solubility, though this may also affect the compound's intrinsic activity.[1]
-
Co-administration with Bioenhancers: Certain natural compounds can inhibit efflux pumps or metabolic enzymes, thereby increasing the absorption of flavonoids.
Q3: How does nanoemulsification improve the bioavailability of prenylated flavonoids?
A3: Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. For lipophilic compounds like prenylated flavonoids, they offer several advantages:
-
Increased Surface Area: The small droplet size provides a large surface area for dissolution and absorption in the gastrointestinal tract.
-
Enhanced Solubilization: The flavonoid is dissolved in the oil phase of the emulsion, overcoming its inherent poor aqueous solubility.
-
Protection from Degradation: The encapsulation protects the flavonoid from enzymatic and pH-dependent degradation in the gut.
-
Lymphatic Uptake: Nano-sized droplets can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver.
Troubleshooting Guides
Nanoemulsion Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Phase separation or creaming | - Insufficient surfactant concentration- Inappropriate oil-to-water ratio- Ostwald ripening (growth of larger droplets at the expense of smaller ones) | - Increase the surfactant-to-oil ratio.- Optimize the oil and aqueous phase volumes.- Use a combination of surfactants (e.g., a small molecule surfactant with a polymeric stabilizer).- Select an oil phase in which the flavonoid is highly soluble to minimize Ostwald ripening. |
| Large particle size (>200 nm) | - Insufficient energy input during homogenization (ultrasonication or microfluidization)- High viscosity of the oil phase- Inefficient surfactant | - Increase the ultrasonication time or amplitude.[13][14][15]- Increase the homogenization pressure or number of passes in a microfluidizer.- Use a lower viscosity oil or heat the oil phase slightly.- Screen different surfactants or surfactant blends for better emulsification efficiency. |
| Low encapsulation efficiency | - Poor solubility of the flavonoid in the oil phase- Precipitation of the flavonoid during emulsification | - Screen various oils to find one with the highest solubilizing capacity for the specific prenylated flavonoid.- Prepare a supersaturated solution of the flavonoid in the oil phase before emulsification.- Ensure the temperature during processing does not cause the flavonoid to precipitate. |
Cyclodextrin Inclusion Complexation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low complexation efficiency | - Mismatch between the flavonoid's size/shape and the cyclodextrin cavity- Inappropriate stoichiometry (molar ratio)- Suboptimal complexation conditions (time, temperature, pH) | - Try different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the best fit.[16]- Perform a phase-solubility study to determine the optimal molar ratio (often 1:1).[16][17]- Increase stirring time and temperature to facilitate complex formation. Ensure the pH of the solution does not negatively impact the stability of the flavonoid or cyclodextrin. |
| Precipitation of the complex | - Exceeding the solubility limit of the complex itself- Use of an inappropriate solvent for purification/isolation | - While complexation increases solubility, the complex itself has a solubility limit. Avoid overly concentrated solutions.- If using a co-precipitation method, ensure the chosen anti-solvent does not cause the flavonoid to precipitate out of the complex. Lyophilization (freeze-drying) is often a preferred method for isolating the solid complex.[18] |
| Inaccurate characterization | - Physical mixture instead of a true inclusion complex | - Use multiple analytical techniques to confirm complex formation, such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR).[19] The disappearance of the flavonoid's melting point in DSC is a strong indicator of inclusion. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize the reported increases in bioavailability for specific prenylated flavonoids using different enhancement techniques.
Table 1: Nanoformulations
| Prenylated Flavonoid | Formulation | Animal Model | Fold Increase in AUC (Area Under the Curve) | Reference |
| Xanthohumol | Solid Lipid Nanoparticles (SLNs) | Rats | 4.70 | [7] |
| Xanthohumol | Nanoemulsion | Rats | 1.76 | [20] |
| Icariin | Phospholipid Complex | Rats | 6.57 | [6] |
| Naringenin | Polymeric Nanoparticles | Not Specified | - | [21] |
| Genistein | Polymeric Nanoparticles (PLGA) | Not Specified | - | [13] |
Table 2: Cyclodextrin Complexes
| Prenylated Flavonoid | Cyclodextrin Type | Animal Model | Fold Increase in AUC (Area Under the Curve) | Reference |
| Icariin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Rats | - | [6] |
| Icariin | β-cyclodextrin (β-CD) | Rats | - | [6] |
| Morin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not Specified | - | [22] |
| Daidzein | - | Not Specified | 31.40 (permeability) | [22] |
| Quercetin | Methylated β-cyclodextrin | Not Specified | >254-fold (solubility) | [16] |
Table 3: Comparative Bioavailability
| Prenylated Flavonoid | Metric | Value | Comparison | Reference |
| 8-Prenylnaringenin | Cmax | 2834 nmol/L | 5.2-fold higher than 6-Prenylnaringenin | [3][23] |
| 8-Prenylnaringenin | AUC | 15801 nmol/L*h | 4.3-fold higher than 6-Prenylnaringenin | [3][23] |
Experimental Protocols
Protocol 1: Preparation of a Prenylated Flavonoid Nanoemulsion by Ultrasonication
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of a prenylated flavonoid.
Materials:
-
Prenylated flavonoid (e.g., Xanthohumol)
-
Oil phase (e.g., medium-chain triglycerides, ethyl oleate)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (optional, e.g., Transcutol, Span 80)
-
Purified water
-
Probe sonicator
Procedure:
-
Preparation of Oil Phase: Dissolve the accurately weighed prenylated flavonoid in the selected oil phase. Gentle heating and vortexing may be required to ensure complete dissolution.
-
Preparation of Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer. Continue stirring for 15-30 minutes to form a coarse emulsion.
-
Ultrasonication:
-
Place the coarse emulsion in an ice bath to dissipate heat generated during sonication.
-
Immerse the probe of the sonicator into the emulsion.
-
Sonicate at a specific power (e.g., 50-70% amplitude) for a defined period (e.g., 5-15 minutes).[13] The sonication is typically performed in pulses (e.g., 5 seconds on, 5 seconds off) to prevent overheating.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Calculate the encapsulation efficiency by separating the free flavonoid from the encapsulated flavonoid (e.g., by ultracentrifugation) and quantifying the amount in each fraction using HPLC.
-
Protocol 2: Preparation of a Prenylated Flavonoid-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To prepare a solid inclusion complex of a prenylated flavonoid with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Prenylated flavonoid (e.g., Icariin)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Ethanol (or other suitable organic solvent)
-
Purified water
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolution of Flavonoid: Dissolve the accurately weighed prenylated flavonoid in a minimal amount of ethanol.
-
Dissolution of Cyclodextrin: In a separate container, dissolve the cyclodextrin in purified water. A 1:1 molar ratio of flavonoid to cyclodextrin is a common starting point.[17]
-
Complexation:
-
Slowly add the flavonoid solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at a controlled temperature (e.g., 40-60°C) for an extended period (e.g., 12-24 hours) to allow for complex formation.[24]
-
-
Solvent Removal (if applicable): If a significant amount of organic solvent was used, it may be removed under reduced pressure using a rotary evaporator.
-
Freeze-Drying (Lyophilization):
-
Freeze the resulting aqueous solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under high vacuum for 24-48 hours until a dry powder is obtained.[18]
-
-
Characterization:
-
Confirm the formation of the inclusion complex using DSC, XRD, and FT-IR.
-
Determine the increase in aqueous solubility by measuring the concentration of the flavonoid in a saturated aqueous solution of the complex compared to the free flavonoid.
-
Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the intestinal permeability of a prenylated flavonoid formulation.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) and supplements (FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test flavonoid formulation and control (free flavonoid)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrument (e.g., HPLC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell inserts at a specific density (e.g., 8 x 10^4 cells/cm²).[25]
-
Culture the cells on the inserts for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a TEER meter. Values should be within the acceptable range for the cell line (e.g., >300 Ω·cm²).[25]
-
Alternatively, perform a Lucifer yellow rejection assay to confirm low paracellular permeability.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test formulation (dissolved in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer. Also, take a sample from the apical side at the end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the flavonoid in the collected samples using a validated analytical method like HPLC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and evaluating bioavailability-enhanced prenylated flavonoid formulations.
Signaling Pathways Modulated by Flavonoids
Flavonoids are known to modulate several key intracellular signaling pathways involved in inflammation and cell survival. Enhanced delivery can lead to more potent effects on these pathways.
NF-κB Signaling Pathway
Caption: Flavonoids can inhibit the NF-κB pathway by targeting the IKK complex.
PI3K/Akt Signaling Pathway
Caption: Flavonoids can modulate the PI3K/Akt pathway, affecting cell survival and growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 3. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. eijppr.com [eijppr.com]
- 16. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. Modern Nanocarriers as a Factor in Increasing the Bioavailability and Pharmacological Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. orion.tec.ac.cr [orion.tec.ac.cr]
- 24. Improvement of solubility and pharmacokinetic profile of hepatoprotector icariin through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Minimizing Interference in Mass Spectrometry of Prenylated Compounds
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the mass spectrometry of prenylated compounds. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common sources of interference and ensure high-quality, reproducible data.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Preparation
Question: I'm observing significant ion suppression in my plasma samples containing prenylated flavonoids. What sample preparation strategies can I use to minimize this?
Answer: Ion suppression, a common form of matrix effect, can significantly reduce the signal of your analyte due to co-eluting compounds from the biological matrix. For plasma samples, phospholipids are a major cause of ion suppression. Here are some recommended strategies:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids, often leading to significant matrix effects. Acetonitrile is a common precipitant.
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interferences. A double LLE, where hydrophobic interferences are first removed with a non-polar solvent before extracting the analyte with a moderately polar solvent, can improve selectivity.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex samples. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can dramatically reduce residual matrix components and minimize matrix effects.
Question: What is a good starting point for a solid-phase extraction (SPE) protocol for prenylated compounds from a plant matrix?
Answer: Matrix Solid-Phase Dispersion (MSPD) is a technique well-suited for solid samples like plant material. A general protocol involves:
-
Grinding: Grind the plant material to a fine powder.
-
Dispersion: Blend the sample with a dispersing sorbent (e.g., C18-bonded silica) in a mortar and pestle.
-
Packing: Transfer the mixture to an empty SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the target prenylated compounds with a stronger solvent.
The specific sorbent, washing, and elution solvents will need to be optimized for your specific analytes.
Chromatography and Mass Spectrometry
Question: My prenylated compound shows poor peak shape and low sensitivity. What LC-MS parameters should I optimize?
Answer: Several factors can contribute to poor chromatographic performance and low sensitivity. Consider the following optimizations:
-
Column Choice: A C18 column is a common choice for the reversed-phase separation of many small molecules, including prenylated flavonoids.
-
Mobile Phase: The composition of your mobile phase is critical. A typical mobile phase for prenylated flavonoids consists of a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Ionization Source: Electrospray ionization (ESI) is widely used, but it can be susceptible to ion suppression. Atmospheric pressure chemical ionization (APCI) is often less prone to matrix effects and may provide a better response for some less polar prenylated compounds. A comparison of the two is often warranted during method development.
-
Mass Spectrometer Settings: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to maximize the signal for your specific analyte.
Question: I'm seeing unexpected peaks in my mass spectrum that could be interfering with my analysis. What could be the cause?
Answer: Several phenomena can lead to unexpected peaks and interference:
-
In-Source Fragmentation (ISF): Prenylated compounds, especially those with fragile moieties like glycosyl groups, can fragment within the ion source of the mass spectrometer. This can lead to the misidentification of compounds or interfere with the quantification of the true parent ion. To mitigate this, you can try to soften the ionization conditions by reducing the fragmentor or cone voltage.
-
Adduct Formation: Analytes can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) and potassium ([M+K]+). This splits the signal between multiple species, reducing the intensity of the desired protonated molecule ([M+H]+). Lowering the pH of the mobile phase with an acid like formic acid can help to promote the formation of the [M+H]+ ion.
-
Isobaric Interference: This occurs when two different compounds have the same nominal mass-to-charge ratio (m/z). High-resolution mass spectrometry can often distinguish between isobaric compounds based on their exact masses. If you are using a triple quadrupole instrument, careful optimization of your MS/MS transitions (precursor and product ions) is crucial to ensure specificity.
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different techniques for minimizing interference in the analysis of prenylated and related compounds.
Table 1: Comparison of Sample Preparation Methods for Recovery of Proteins
| Sample Preparation Protocol | Protein Recovery (%) |
| Ethanol Precipitation | 85 |
| Acetone Precipitation | 78.5 |
| Methanol/Chloroform (M/C) Precipitation | 78.1 |
| Acetonitrile (ACN) Precipitation | 54.6 |
Data adapted from a study on urine proteomics, demonstrating the variability in protein recovery with different precipitation methods. Higher recovery is generally desirable to ensure accurate quantification.
Table 2: Comparison of Ion Suppression in ESI and APCI for Selected Compounds
| Compound | Ion Suppression (ESI) | Ion Suppression (APCI) |
| Terfenadine | 55% | 89% |
| Reserpine | 57% | 91% |
Data adapted from a comparative study. Lower percentage indicates less ion suppression. In this case, ESI showed less ion suppression than APCI for these compounds in a synthetic urine matrix.
Table 3: Recovery of Cannabinoids from Urine using a Novel Solid-Phase Extraction Sorbent
| Analyte | Recovery (%) |
| THC-OH | 90 |
| THC-COOH | 90 |
| THC | 60 |
Data from a study on the extraction of cannabinoids from urine, showcasing the recovery rates for different analytes using a specific SPE method. Consistent and high recovery is important for accurate quantification.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of prenylated compounds.
Protocol 1: LC-MS/MS Analysis of Prenylated Flavonoids in Rat Plasma
This protocol is adapted from a method for the simultaneous determination of eight flavonoids in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 20 µL of internal standard solution.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Parameters:
-
LC System: Agilent 1200 series
-
Column: Eclipse plus C18 column (4.6 mm × 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: (A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then return to the initial conditions for re-equilibration. The exact gradient should be optimized for the specific flavonoids of interest.)
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Sample Preparation of Proteins from Cell Lysates for Mass Spectrometry
This protocol provides a general workflow for preparing proteins from cell lysates for subsequent LC-MS/MS analysis.
1. Cell Lysis and Protein Extraction:
-
Lyse cells in a suitable lysis buffer (e.g., containing urea and detergents).
-
Homogenize and sonicate the lysate to ensure complete cell disruption.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the proteins.
-
Quantify the protein concentration using a suitable assay (e.g., BCA assay).
2. In-Solution Digestion:
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating.
-
Alkylation: Alkylate the free cysteines by adding iodoacetamide (IAA) and incubating in the dark.
-
Digestion: Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) to digest the proteins into peptides. Incubate overnight.
-
Quenching: Stop the digestion by adding an acid (e.g., formic acid).
3. Peptide Cleanup:
-
Use a C18 StageTip or a similar solid-phase extraction method to desalt and concentrate the peptides.
-
Elute the peptides in a solvent suitable for LC-MS/MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).
-
Dry the peptides in a vacuum centrifuge and reconstitute in the LC-MS/MS loading buffer.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving prenylated proteins and a general experimental workflow.
A generalized experimental workflow for the analysis of prenylated compounds.
Simplified Ras signaling pathway highlighting the role of prenylated Ras.
Simplified Rho signaling pathway illustrating the function of prenylated Rho.
Simplified Rab signaling pathway showing the role of prenylated Rab in vesicle transport.
Technical Support Center: 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing a stability testing protocol for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone.
Frequently Asked Questions (FAQs)
Q1: What is a stability testing protocol and why is it necessary for this compound?
A stability testing protocol is a detailed plan that describes all the procedures and parameters for evaluating how the quality of a substance or product changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] For this compound, a stability testing protocol is crucial to determine its shelf-life, recommend appropriate storage conditions, and ensure its identity, purity, and potency throughout its lifecycle.[4]
Q2: What are the key components of a stability testing protocol for this compound?
A comprehensive stability testing protocol for this compound should include:
-
A validated stability-indicating analytical method: Typically, a High-Performance Liquid Chromatography (HPLC) method is used.[5][6]
-
Forced degradation studies: To identify potential degradation products and pathways.[7][8]
-
Long-term and accelerated stability studies: To evaluate the compound's stability under different storage conditions.[2][9]
-
Acceptance criteria: Pre-defined limits for changes in purity, potency, and other critical quality attributes.
-
Container closure system: The stability study should be conducted on the compound stored in a container closure system that simulates the proposed packaging.[9]
Q3: What are the typical storage conditions for long-term and accelerated stability studies according to ICH guidelines?
For a drug substance, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines recommend the following conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Q4: How many batches of this compound should be tested?
According to ICH guidelines, stability data from at least three primary batches of the drug substance should be provided.[2][3] These batches should be manufactured to a minimum of pilot scale using the same synthetic route and manufacturing process that will be used for production batches.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound, particularly concerning HPLC analysis.
HPLC Method Troubleshooting
Q5: My HPLC chromatogram shows peak tailing for the main compound. What could be the cause and how can I fix it?
-
Possible Causes:
-
Interaction with active silanol groups on the column.
-
Use of an inappropriate mobile phase pH.
-
Column overload.
-
Contamination of the guard or analytical column.
-
-
Solutions:
-
Use a column with high-purity silica or an end-capped column.
-
Adjust the mobile phase pH to suppress the ionization of the compound and silanol groups. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used.[10]
-
Reduce the injection volume or the concentration of the sample.
-
Replace the guard column and flush the analytical column with a strong solvent.
-
Q6: I am observing inconsistent retention times for this compound. What should I check?
-
Possible Causes:
-
Solutions:
-
Prepare fresh mobile phase and ensure accurate mixing.
-
Use a column oven to maintain a consistent temperature.
-
Check the pump for leaks and verify the flow rate.
-
Degas the mobile phase and purge the pump.
-
Ensure the column is adequately equilibrated with the mobile phase before injecting the sample.
-
Q7: My chromatogram shows extraneous or "ghost" peaks. Where are they coming from?
-
Possible Causes:
-
Contaminants in the mobile phase or injection solvent.
-
Late elution of components from a previous injection.
-
Sample carryover from the autosampler.
-
-
Solutions:
-
Use high-purity solvents and additives for the mobile phase.
-
Ensure the injection solvent is compatible with the mobile phase.
-
Increase the run time to ensure all components from the previous sample have eluted.
-
Implement a needle wash step in the autosampler method.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound and its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or determined by UV scan of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in methanol or a mixture of the mobile phase to a concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation products.[7][8][12]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 30 minutes. Flavonoids are often highly labile in alkaline conditions.[13]
-
Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 2 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound to a light source according to ICH Q1B guidelines.
After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted to the appropriate concentration for HPLC analysis.
Data Presentation
The following tables provide examples of how to present the data from stability and forced degradation studies.
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Assay of Main Peak | % Total Impurities | Peak Purity of Main Peak |
| Unstressed Sample | 99.8 | 0.2 | Pass |
| 0.1 M HCl, 80°C, 2h | 92.5 | 7.5 | Pass |
| 0.1 M NaOH, RT, 30min | 45.3 | 54.7 | Pass |
| 3% H₂O₂, RT, 2h | 88.1 | 11.9 | Pass |
| Heat, 105°C, 24h | 98.2 | 1.8 | Pass |
| Photolytic | 96.7 | 3.3 | Pass |
Table 2: Long-Term Stability Data (Hypothetical Data for 25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | Conforms | 99.6 | 0.4 |
| 6 | Conforms | 99.5 | 0.5 |
| 9 | Conforms | 99.3 | 0.7 |
| 12 | Conforms | 99.1 | 0.9 |
Visualizations
Caption: Overall workflow for the stability testing of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. tandfonline.com [tandfonline.com]
- 9. Ich guideline for stability testing | PPTX [slideshare.net]
- 10. Development and Validation of Stability-Indicating RP-HPLC Method...: Ingenta Connect [ingentaconnect.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. phcogj.com [phcogj.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of Prenylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of various prenylated flavonoids, supported by experimental data from peer-reviewed studies. Prenylated flavonoids, a class of polyphenolic compounds characterized by the presence of a prenyl group, have garnered significant interest in the scientific community for their potent biological activities, including their antioxidant effects. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of different prenylated flavonoids has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for several prenylated flavonoids across different antioxidant assays.
| Prenylated Flavonoid | Class | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | Other Assays (IC50 µM) |
| Xanthohumol | Chalcone | 27.7 ± 4.9[1] | - | - | Superoxide scavenging (Xanthine/XO): 27.7 ± 4.9[1] |
| 54.90 (µg/mL)[2] | - | - | Superoxide scavenging (PMA-stimulated HL-60): 5.5[1] | ||
| Isoxanthohumol | Flavanone | - | - | - | NO production inhibition: 21.9 ± 2.6[1] |
| 8-Prenylnaringenin | Flavanone | 174.2[3] | - | - | - |
| 6,8-Diprenyleriodictyol | Flavanone | Potent scavenger[4] | - | - | - |
| Dorsmanin C | Flavanone | Potent scavenger[4] | - | - | - |
| Dorsmanin F | Flavanone | Potent scavenger[4] | - | - | - |
| Artoflavone A | Flavone | 24.2 ± 0.8[3] | - | - | - |
| Cycloartobiloxanthone | Xanthone | 26.8 ± 1.2[3] | - | - | - |
| Cycloartelastoxanthone | Xanthone | 18.7 ± 2.2[3] | - | - | - |
| Phaseollin | Pterocarpan | 241.9[3] | - | - | - |
| Artocarpin | Flavone | 140 (µg/mL) | - | - | - |
| Cycloheterophyllin | Flavone | Scavenges DPPH[5] | - | - | Scavenges peroxyl and hydroxyl radicals[5] |
| Artonin A | Flavone | Scavenges DPPH[5] | - | - | Scavenges peroxyl and hydroxyl radicals[5] |
| Artonin B | Flavone | Scavenges DPPH[5] | - | - | Scavenges peroxyl and hydroxyl radicals[5] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are based on standard procedures reported in the scientific literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Principle: The stable DPPH radical has a deep violet color in solution with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow and a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[6]
-
Sample preparation: The test compounds (prenylated flavonoids) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a test tube or a microplate well. A control containing the solvent instead of the sample is also prepared.[1]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ chromophore, which has a characteristic blue-green color and a maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, leading to a decrease in the solution's color and absorbance.
Procedure:
-
Preparation of ABTS•+ solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants. The intensity of the blue color, measured by the absorbance at 593 nm, is proportional to the antioxidant capacity of the sample.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.[7]
-
Sample preparation: The test compounds are dissolved in a suitable solvent. A standard curve is prepared using a known antioxidant, such as ferrous sulfate (FeSO₄) or Trolox.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the FRAP reagent.[7]
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[7]
-
Measurement: The absorbance of the solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Visualizations
Signaling Pathway Diagram
The antioxidant effects of many flavonoids are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Nrf2 signaling pathway activation by prenylated flavonoids.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the antioxidant capacity of a substance using the DPPH assay.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scavenger and antioxidant properties of prenylflavones isolated from Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
synergistic effects of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone with chemotherapy drugs
Comparative Guide to the Synergistic Effects of Prenylflavanones with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the is not currently available in the public domain. This guide provides a comparative analysis based on structurally related prenylflavanones, Xanthohumol and Sophoraflavanone G, to offer insights into potential synergistic mechanisms and experimental approaches.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their potential anticancer properties. Among these, prenylated flavonoids are a unique subgroup characterized by the presence of a prenyl group, which often enhances their biological activity. This guide explores the synergistic potential of prenylflavanones when combined with conventional chemotherapy drugs, a strategy aimed at enhancing therapeutic efficacy and overcoming drug resistance in cancer cells. Due to the lack of specific data on 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, this document focuses on the well-studied prenylflavanones Xanthohumol and Sophoraflavanone G as surrogates to illustrate the potential for synergistic interactions.
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data on the synergistic effects of Xanthohumol and Sophoraflavanone G with common chemotherapy agents.
Table 1: Synergistic Cytotoxicity of Prenylflavanones with Chemotherapy Drugs
| Prenylflavanone | Chemotherapy Drug | Cancer Cell Line | IC50 of Prenylflavanone (µM) | IC50 of Chemo Drug (µM) | Combination Effect | Reference |
| Xanthohumol | Cisplatin | H1299 (Lung Cancer) | 6.25 - 25 | 12.5 - 50 | Potentiated cisplatin's growth inhibitory effects | [1] |
| Naringin (a flavanone) | Doxorubicin | MCF-7 (Breast Cancer) | 15.3 (µg/mL) | 5.7 (µg/mL) | IC50 of doxorubicin decreased to 2.1 µg/mL in combination | [2] |
Note: Direct Combination Index (CI) values were not available in the cited abstracts. The synergistic effect was described qualitatively or inferred from the potentiation of cytotoxicity.
Table 2: Effects on Apoptosis and Cell Cycle
| Prenylflavanone | Chemotherapy Drug | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Xanthohumol | Cisplatin | H1299 (Lung Cancer) | Increased cleavage of PARP-1 and activation of caspase-3 | Induced expression of p21 and p14ARF | [1] |
| Sophoraflavanone G | - | MDA-MB-231 (TNBC) | Increased expression of cleaved caspases-3, -8, -9; Decreased Bcl-2 and Bcl-xL | - | [3] |
| Naringin (a flavanone) | Doxorubicin | MCF-7 (Breast Cancer) | Increased percentage of apoptotic cells from 3.1% to 50.8% in combination | - | [2] |
Signaling Pathways Modulated by Prenylflavanone Combination Therapy
The synergistic effects of prenylflavanones with chemotherapy are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
One of the key mechanisms by which prenylflavanones may synergize with chemotherapy is through the inhibition of survival pathways that are often hyperactivated in cancer cells. For instance, Sophoraflavanone G has been shown to suppress the progression of triple-negative breast cancer by inactivating the EGFR-PI3K-AKT signaling pathway[4]. This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can render cancer cells more susceptible to the cytotoxic effects of chemotherapy.
The diagram below illustrates the proposed mechanism of action for Sophoraflavanone G in sensitizing cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the synergistic effects of flavonoids and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of the prenylflavanone, the chemotherapy drug, and their combination for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[5][6][7][8].
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
Protocol:
-
Data Acquisition: Obtain dose-response curves for each drug alone and in combination from the cell viability assay.
-
Software Analysis: Use software like CompuSyn to calculate CI values[9][10].
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the individual drugs and their combination for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry[11][12][13][14].
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression of proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[15][16][17][18].
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of a prenylflavanone with a chemotherapy drug.
Conclusion
While direct evidence for the synergistic effects of this compound with chemotherapy is lacking, studies on structurally similar prenylflavanones like Xanthohumol and Sophoraflavanone G demonstrate a strong potential for such interactions. These compounds have been shown to enhance the cytotoxic effects of conventional chemotherapy drugs by inducing apoptosis and modulating key survival signaling pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for future investigations into the synergistic potential of this compound and other novel prenylflavanones in combination cancer therapy. Further research in this area is warranted to unlock the full therapeutic potential of these natural compounds.
References
- 1. journaljammr.com [journaljammr.com]
- 2. Combined effects of naringin and doxorubicin on the JAK/STAT signaling pathway reduce the development and spread of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.8. MTT Assay [bio-protocol.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Calculation of the Combination Index (CI) [bio-protocol.org]
- 10. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
The Pivotal Role of the 8-Prenyl Group in the Bioactivity of Flavanone Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 8-prenylflavanone analogs, focusing on their estrogenic and anti-inflammatory activities, supported by experimental data and detailed methodologies.
The addition of a prenyl group at the C8 position of the flavanone scaffold has been shown to be a critical determinant of biological activity. This modification significantly enhances the estrogenic and, in many cases, the anti-inflammatory properties of the parent compounds. This guide will delve into the quantitative data that underpins this assertion and provide the necessary experimental context.
Estrogenic Activity: The 8-Prenyl Moiety as a Key to Potency
The estrogenic effects of 8-prenylnaringenin and its analogs are among the most studied aspects of this class of compounds. The data consistently demonstrates that the presence and position of the prenyl group are crucial for potent estrogenic activity.
Comparative Estrogenic Potency of Naringenin and its Prenylated Analogs
| Compound | Assay Type | Cell Line/System | Activity Metric | Value | Reference |
| 8-Prenylnaringenin | Yeast-based Estrogen Screen (YES) | Saccharomyces cerevisiae | EC50 | 4 nM | [1] |
| 8-Prenylnaringenin | MVLN cells (MCF-7 derived) | Human breast cancer | Estrogenic Activity | Detected at 10⁻⁶ M | [2] |
| 6-(1,1-dimethylallyl)naringenin | Yeast-based Estrogen Screen (YES) | Saccharomyces cerevisiae | Strong estrogenic activity | - | [2] |
| 6-(1,1-dimethylallyl)naringenin | MVLN cells (MCF-7 derived) | Human breast cancer | Estrogenic Activity | Detected at 5 x 10⁻⁶ M | [2] |
| Naringenin | Yeast-based Estrogen Screen (YES) | Saccharomyces cerevisiae | No recognizable estrogenic activity | - | [2] |
| Naringenin | MVLN cells (MCF-7 derived) | Human breast cancer | Estrogenic Activity | Detected at 10⁻⁵ M | [2] |
| 17β-Estradiol (Positive Control) | Yeast-based Estrogen Screen (YES) | Saccharomyces cerevisiae | EC50 | 0.82 nM | [1] |
The data clearly indicates that 8-prenylnaringenin is a potent phytoestrogen, with an EC50 value in the nanomolar range, significantly more potent than its parent compound, naringenin, which shows negligible activity in the same assays[1][2]. The position of the prenyl group is also critical, with 6-prenyl analogs generally exhibiting lower estrogenic activity compared to their 8-prenyl counterparts[3].
Anti-inflammatory Activity: A Comparative Look at 8-Prenylflavanones
Beyond their estrogenic effects, 8-prenylflavanones have demonstrated significant anti-inflammatory properties. These effects are often attributed to their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).
Comparative Anti-inflammatory Activity of 8-Prenylflavanones and Related Compounds
| Compound | Assay Type | Cell Line | Parameter Measured | IC50 / Inhibition | Reference |
| 8-Prenylnaringenin | LPS-induced inflammation | RAW 264.7 macrophages | NO, PGE2, TNF-α release | Potent inhibition | [4] |
| 8-Prenylapigenin | LPS-induced inflammation | RAW 264.7 macrophages | NO, PGE2, TNF-α release | Potent inhibition | [4] |
| Naringenin | LPS-stimulated macrophages | J774.1 cells | TNF-α production | Moderate inhibitory activity | |
| Paeoniflorin | LPS-induced inflammation | RAW 264.7 macrophages | NO production | IC50: 2.2 x 10⁻⁴ M | [5] |
| Albiflorin | LPS-induced inflammation | RAW 264.7 macrophages | NO production | IC50: 1.3 x 10⁻² M | [5] |
8-Prenylnaringenin and 8-prenylapigenin have been shown to be potent inhibitors of lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators[4]. The prenyl group appears to enhance the anti-inflammatory potential compared to the non-prenylated parent flavanones[6].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Yeast-based Estrogen Screen (YES) Assay
This assay utilizes a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).
-
Yeast Culture Preparation: A culture of the recombinant yeast is grown overnight in a suitable medium.
-
Assay Plate Preparation: The test compounds (8-prenylflavanone analogs) and a positive control (e.g., 17β-estradiol) are serially diluted in an appropriate solvent and added to a 96-well microtiter plate.
-
Yeast Inoculation: The yeast culture is diluted and added to the wells of the microtiter plate containing the test compounds.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 18-24 hours) to allow for cell growth and reporter gene expression.
-
Substrate Addition and Measurement: A chromogenic substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase) is added to the wells. The development of color, which is proportional to the estrogenic activity of the compound, is measured spectrophotometrically.
-
Data Analysis: The EC50 values (the concentration at which 50% of the maximum response is observed) are calculated from the dose-response curves.
Nitric Oxide (NO) Production Assay (Griess Assay) in RAW 264.7 Macrophages
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture medium.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the 8-prenylflavanone analogs for a specific duration (e.g., 1 hour).
-
Inflammatory Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.
-
Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance at 540-550 nm is measured. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The IC50 values (the concentration that inhibits 50% of LPS-induced NO production) are calculated.
Prostaglandin E2 (PGE2) Quantification by ELISA
This is a competitive immunoassay for the quantitative determination of PGE2 in cell culture supernatants.
-
Sample Preparation: Cell culture supernatants from RAW 264.7 cells, treated as described in the NO production assay, are collected.
-
ELISA Plate Preparation: A 96-well plate pre-coated with a capture antibody specific for PGE2 is used.
-
Competitive Binding: A fixed amount of HRP-labeled PGE2 is added to the wells along with the standards and samples. They compete for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate solution is added to the wells, and the color development is proportional to the amount of HRP-labeled PGE2 bound.
-
Absorbance Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Spectrum: A Comparative Guide to the Cross-Reactivity of 8-Prenylflavanones in Diverse Cell Lines
For Immediate Release
This guide offers a comprehensive comparison of the bioactivity of 8-prenylflavanones, a class of naturally occurring compounds with significant therapeutic potential, across various human cancer cell lines. The data presented herein, supported by detailed experimental protocols and pathway visualizations, provides researchers, scientists, and drug development professionals with a valuable resource for understanding the differential effects and potential applications of these compounds.
Executive Summary
8-Prenylflavanones, most notably Xanthohumol (XN) and its derivative 8-prenylnaringenin (8-PN), have demonstrated a broad range of anticancer activities. Their efficacy, however, varies significantly among different cancer cell types. This guide consolidates findings from multiple studies to present a clear comparison of their antiproliferative and cytotoxic effects, shedding light on their "cross-reactivity" in a pharmacological context. The data reveals that breast, colon, and prostate cancer cell lines are particularly sensitive to Xanthohumol.[1] The conversion of Xanthohumol to the potent phytoestrogen 8-prenylnaringenin by gut microbiota and host enzymes is a critical factor in its biological activity.[2]
Comparative Analysis of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following table summarizes the IC50 values of Xanthohumol and other 8-prenylflavanones in various cancer cell lines, as reported in several studies. This data highlights the differential sensitivity of cell lines to these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| Xanthohumol | MCF-7 | Breast Cancer | 1.9 (2D), 12.37 (3D) | - | [3] |
| Xanthohumol | A549 | Lung Cancer | 4.74 (2D), 31.17 (3D) | - | [3] |
| Xanthohumol | SW620 | Colon Cancer | 12 ± 3.57 | 48 | [4] |
| Xanthohumol | SW480 | Colon Cancer | 22 ± 6.49 | 48 | [4] |
| Xanthohumol | HT29 | Colon Cancer | 39 ± 6.48 | 24 | [4] |
| Xanthohumol | HepG2 | Hepatocellular Carcinoma | ~25 | - | [1][5] |
| Xanthohumol | Huh7 | Hepatocellular Carcinoma | ~25 | - | [1][5] |
| Xanthohumol | T98G | Glioblastoma | - | - | [1] |
| Xanthohumol | U87 | Glioblastoma | - | - | [1] |
| Xanthohumol | BxPC-3 | Pancreatic Cancer | - | - | [1] |
| Xanthohumol | PANC-1 | Pancreatic Cancer | - | - | [1] |
| Xanthohumol | T-47D | Breast Cancer | 7.99 - 104.53 | - | [6] |
| Xanthohumol | MDA-MB-231 | Breast Cancer | 8.46 - 166.09 | - | [6] |
| 8-Prenylnaringenin | MCF-7 | Breast Cancer | - | - | [7][8] |
| 6-Prenylnaringenin | T-47D | Breast Cancer | - | - | [6] |
| Isoxanthohumol | MDA-MB-231 | Breast Cancer | - | - | [6] |
| Isoxanthohumol | T-47D | Breast Cancer | - | - | [6] |
Signaling Pathways Modulated by 8-Prenylflavanones
8-Prenylflavanones exert their effects by modulating a multitude of intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential biomarkers for sensitivity.
Key pathways affected include:
-
MAPK/ERK Pathway: Xanthohumol has been shown to inhibit the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[3]
-
PI3K/Akt Pathway: In some cell lines, 8-prenylnaringenin fails to induce the PI3K/Akt pathway, a key survival pathway, leading to cell cycle arrest and apoptosis.[7][8]
-
NF-κB Pathway: Xanthohumol can suppress NF-κB activity, a key regulator of inflammation and cell survival, in hepatocellular carcinoma cells.[1][5]
-
STAT3 and Notch1 Pathways: In pancreatic cancer cells, Xanthohumol inhibits the phosphorylation of STAT3 and downregulates the Notch1 signaling pathway, both of which are involved in cell proliferation and survival.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of 8-prenylflavanones.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to MCF-7, MDA-MB-231 (breast), HT29, HCT116, SW480, SW620 (colon), HepG2, Huh7 (liver), A549 (lung), PANC-1, BxPC-3 (pancreatic), and T98G, U87 (glioblastoma).[1][2][3][4]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Xanthohumol, 8-prenylnaringenin) or a vehicle control (e.g., DMSO). Treatment duration typically ranges from 24 to 72 hours.[4]
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Procedure:
-
After the treatment period, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated from dose-response curves.[3]
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.
-
Procedure for Apoptosis (Annexin V/PI Staining):
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.[3][4]
-
-
Procedure for Cell Cycle Analysis:
-
Cells are fixed in cold ethanol and then treated with RNase A.
-
Cells are stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI).
-
The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, Akt, NF-κB, cleaved PARP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.[4]
-
Conclusion
The compiled data demonstrates that 8-prenylflavanones, particularly Xanthohumol, exhibit significant but differential anticancer activity across a range of cancer cell lines. Their ability to modulate multiple critical signaling pathways underscores their potential as multi-target therapeutic agents. The provided experimental protocols offer a standardized framework for researchers to further investigate the nuanced activities of these promising natural compounds. This guide serves as a foundational resource to facilitate further research and development in the field of oncology and natural product-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthohumol, a Prenylated Flavonoid from Hops, Induces DNA Damages in Colorectal Cancer Cells and Sensitizes SW480 Cells to the SN38 Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, focusing on its efficacy as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key player in multidrug resistance in cancer. The following sections detail its in vitro potency in comparison to other flavonoids, the experimental protocol for this assessment, and a discussion of the available, though limited, in vivo context.
In Vitro Efficacy: Potent Inhibition of the ABCG2 Transporter
This compound has been identified as a potent inhibitor of the ABCG2 transporter, with a reported half-maximal inhibitory concentration (IC50) of 6.6 μM.[1] This flavanone was isolated during a high-throughput screening of natural product extracts from eight tropical plant species. The study aimed to identify compounds that could reverse ABCG2-mediated multidrug resistance.[2][3]
The primary mechanism of its in vitro efficacy is the inhibition of the efflux function of the ABCG2 transporter. This protein is a member of the ATP-binding cassette (ABC) transporter family and plays a crucial role in pumping a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells. Overexpression of ABCG2 in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to treatment failure. By inhibiting ABCG2, this compound can increase the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic effects.
Comparative Analysis of ABCG2 Inhibition by Flavonoids
The study by Versiani et al. (2011) evaluated a series of flavonoids for their ability to inhibit ABCG2. The following table summarizes the IC50 values obtained, providing a direct comparison of the potency of this compound with other related compounds.
| Compound | IC50 (μM) |
| This compound | 6.6 |
| (2S)-5,7,3',5'-Tetrahydroxy-8-[3'',8''-dimethylocta-2''(E),7''-dienyl]flavanone | 10.2 |
| 5,7,3'-Trihydroxy-3,5'-dimethoxy-2'-(3'-methylbut-2-enyl)flavone | 15.8 |
| Other isolated flavonoids (compounds 2, 4-11, 13) | >20 |
Data extracted from Versiani et al., J Nat Prod. 2011 Feb 25;74(2):262-6.
Experimental Protocols
In Vitro ABCG2 Inhibition Assay (Pheophorbide A Accumulation Assay)
The in vitro efficacy of this compound and its analogs was determined using a pheophorbide A (PhA) accumulation assay in a human non-small cell lung carcinoma cell line (NCI-H460) overexpressing ABCG2. PhA is a fluorescent substrate of the ABCG2 transporter. Inhibition of ABCG2 function leads to an increase in intracellular PhA accumulation, which can be quantified by measuring fluorescence.
Cell Line: Human NCI-H460 non-small cell lung carcinoma cells overexpressing ABCG2.
Procedure:
-
Cell Culture: NCI-H460/ABCG2 cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds, including this compound and other flavonoids, were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Protocol:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium was replaced with a medium containing a fixed concentration of pheophorbide A and varying concentrations of the test compounds. Fumitremorgin C, a known potent ABCG2 inhibitor, was used as a positive control.
-
The cells were incubated for a defined period (e.g., 2 hours) at 37°C to allow for PhA accumulation.
-
Following incubation, the cells were washed with phosphate-buffered saline (PBS) to remove extracellular PhA.
-
The intracellular fluorescence of PhA was measured using a fluorescence plate reader at an appropriate excitation and emission wavelength.
-
-
Data Analysis: The fluorescence intensity in the presence of the test compounds was compared to the control (cells treated with PhA and DMSO). The IC50 values were calculated as the concentration of the compound that caused a 50% increase in PhA accumulation relative to the maximum accumulation achieved with the positive control.
In Vivo Efficacy and Pharmacokinetics
Currently, there is a notable absence of published in vivo efficacy or pharmacokinetic studies specifically for this compound. This lack of data makes it challenging to directly assess its therapeutic potential in a whole-organism context.
However, studies on other prenylated flavonoids offer some insights into their potential in vivo behavior. The prenyl group is known to increase the lipophilicity of flavonoids, which can enhance their interaction with cell membranes and potentially improve oral bioavailability compared to their non-prenylated counterparts.[4] Pharmacokinetic studies of other orally administered prenylated flavonoids in humans have shown detectable levels of their metabolites in the serum.[5][6] This suggests that this compound, if administered orally, might be absorbed and metabolized.
Despite these general observations for related compounds, the specific absorption, distribution, metabolism, and excretion (ADME) profile and the in vivo efficacy of this compound in reversing multidrug resistance in animal models remain to be determined. Future research should focus on these areas to bridge the gap between the promising in vitro results and potential clinical applications.
Signaling Pathways and Experimental Workflows
Mechanism of ABCG2-Mediated Multidrug Resistance and Inhibition
The ABCG2 transporter utilizes the energy from ATP hydrolysis to actively efflux substrate drugs out of the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy. Inhibitors like this compound block this efflux, leading to drug accumulation and cell death. The PI3K/Akt signaling pathway has been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane.[7] Inhibition of this pathway can disrupt the localization of ABCG2, further contributing to the reversal of multidrug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids from eight tropical plant species that inhibit the multidrug resistance transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Prenylflavonoids following Oral Ingestion of Standardized Epimedium Extract in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the PI3K-Akt signaling pathway disrupts ABCG2-rich extracellular vesicles and overcomes multidrug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone and its Non-prenylated Counterpart, Hesperetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone and its non-prenylated form, 5,7,3'-trihydroxy-4'-methoxyflavanone, commonly known as hesperetin. The addition of a prenyl group to the flavonoid backbone is known to significantly alter the molecule's lipophilicity and interaction with biological targets, leading to distinct pharmacological profiles. This document summarizes key experimental findings, presents quantitative data for comparison, outlines experimental methodologies, and visualizes relevant biological pathways.
Core Physicochemical and Biological Activity Comparison
The primary structural difference between the two compounds is the presence of an eight-position prenyl group on the flavanone A-ring. This modification has a profound impact on their interaction with the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), a key player in multidrug resistance in cancer.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Biological Activity Highlight |
| This compound | C₂₁H₂₂O₆ | 370.4 | Potent inhibitor of the ABCG2 transporter, a key protein in multidrug resistance.[1][2] | |
| 5,7,3'-Trihydroxy-4'-methoxyflavanone (Hesperetin) | C₁₆H₁₄O₆ | 302.28 | Substrate for the ABCG2 transporter with demonstrated anti-inflammatory and cytotoxic effects. |
Quantitative Comparison of Biological Activities
Direct comparative studies evaluating both compounds under identical experimental conditions are limited. The following table summarizes available quantitative data from separate studies, which should be interpreted with caution.
| Biological Target/Activity | This compound (IC₅₀) | 5,7,3'-Trihydroxy-4'-methoxyflavanone (Hesperetin) (IC₅₀) | Cell Line/Assay System |
| ABCG2/BCRP Inhibition | 6.6 µM[1][2] | Not a potent inhibitor; functions as a substrate. | ABCG2-overexpressing cells. |
| Anti-inflammatory Activity | Data not available | 40.9 ± 17.2 µM (Inhibition of Myeloperoxidase) | Salivary MPO activity assay. |
| Cytotoxicity | Data not available | ~327 µM (24h), ~247 µM (48h), ~213 µM (72h) | K562 human leukemia cells. |
The most striking difference lies in their interaction with the ABCG2 transporter. The prenylated flavanone is a potent inhibitor, while hesperetin is a substrate, meaning it is transported by ABCG2. This suggests that the prenyl group is crucial for the inhibitory activity against this transporter.
Signaling Pathway Analysis
Flavonoids are known to modulate various intracellular signaling pathways. The presence of the prenyl group can enhance the interaction with cellular membranes and proteins, potentially leading to more potent or distinct pathway modulation compared to the non-prenylated counterpart.
ABCG2 Inhibition and Multidrug Resistance
The inhibition of ABCG2 by this compound is a critical mechanism for overcoming multidrug resistance in cancer cells. ABCG2 is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. By inhibiting this pump, the prenylated flavanone can increase the intracellular concentration of these drugs, restoring their therapeutic effect.
Caption: Mechanism of ABCG2 Inhibition.
Anti-inflammatory Signaling
Hesperetin exerts its anti-inflammatory effects through the modulation of pathways such as the NF-κB and MAPK signaling cascades. These pathways are central to the production of pro-inflammatory mediators. By inhibiting these pathways, hesperetin can reduce the inflammatory response. While specific data for the prenylated counterpart is lacking, the increased lipophilicity due to the prenyl group could potentially enhance its interaction with components of these pathways.
Caption: Anti-inflammatory Signaling of Hesperetin.
Experimental Protocols
ABCG2 Inhibition Assay (Pheophorbide A Efflux)
This protocol is a representative method to assess the inhibitory potential of compounds on the ABCG2 transporter.
Objective: To determine the IC₅₀ of a test compound for ABCG2-mediated efflux.
Materials:
-
ABCG2-overexpressing cells (e.g., MCF-7/MX100) and parental cells (e.g., MCF-7).
-
Pheophorbide A (Pha), a fluorescent substrate of ABCG2.
-
Ko143, a known potent ABCG2 inhibitor (positive control).
-
Test compound (e.g., this compound).
-
Cell culture medium, PBS, and trypsin.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed ABCG2-overexpressing and parental cells in 60-mm culture dishes and grow to ~70% confluency.
-
Incubation: Incubate the cells for 2 hours at 37°C with either:
-
Vehicle control (e.g., DMSO).
-
Pheophorbide A alone.
-
Test compound at various concentrations with Pheophorbide A.
-
Ko143 with Pheophorbide A (positive control).
-
-
Washing: After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Cell Detachment: Detach the cells using trypsin and resuspend in PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of Pheophorbide A using a flow cytometer (e.g., excitation at 488 nm and emission at >650 nm).
-
Data Analysis: Calculate the mean fluorescence intensity for each condition. The increase in intracellular fluorescence in the presence of the test compound compared to the control indicates inhibition of ABCG2. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on a cell line.
Objective: To determine the IC₅₀ of a test compound on a specific cell line.
Materials:
-
Target cell line (e.g., K562).
-
Test compound (e.g., Hesperetin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the test compound concentration.
Conclusion
The addition of a prenyl group to the hesperetin backbone to form this compound dramatically alters its biological activity profile. The most significant observed change is the conversion from an ABCG2 substrate to a potent ABCG2 inhibitor. This highlights the potential of prenylation as a chemical modification strategy to develop targeted inhibitors for multidrug resistance in cancer therapy. While hesperetin demonstrates anti-inflammatory and cytotoxic properties, further research is required to determine if its prenylated counterpart retains or enhances these activities. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of these and other related flavonoids.
References
Navigating the Metabolic Maze: A Comparative Guide to the In Vivo Identification of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone Metabolites
For researchers, scientists, and drug development professionals, understanding the in vivo fate of a novel compound is a critical step in its development. This guide provides a comparative framework for the metabolite identification of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a naturally occurring flavonoid with potential therapeutic applications. Due to the limited direct research on this specific compound, this guide draws parallels with the extensively studied, structurally similar prenylflavanoids, isoxanthohumol and its potent phytoestrogen metabolite, 8-prenylnaringenin.
This guide will delve into established experimental protocols, present known metabolic transformations, and offer a predictive metabolic pathway for this compound. The provided data and methodologies from related compounds will serve as a robust starting point for designing and executing in vivo metabolism studies.
Predicted Metabolic Pathways and Key Transformations
The metabolism of prenylated flavonoids like isoxanthohumol and 8-prenylnaringenin primarily involves Phase I and Phase II reactions. Based on existing literature, the metabolism of this compound is anticipated to follow similar pathways.
Phase I Metabolism:
-
O-demethylation: A crucial activation step observed in the conversion of isoxanthohumol to the more potent 8-prenylnaringenin by intestinal microbiota and hepatic enzymes like CYP1A2.[1][2][3] It is highly probable that the 4'-methoxy group of this compound will undergo O-demethylation.
-
Hydroxylation of the Prenyl Group: A common metabolic route for both isoxanthohumol and 8-prenylnaringenin, primarily mediated by cytochrome P450 enzymes.[4][5] This can lead to the formation of cis- and trans-hydroxylated metabolites.
-
Epoxidation of the Prenyl Group: The double bond in the prenyl side chain is susceptible to epoxidation, which can be followed by intramolecular reactions.[5][6]
-
Ring Hydroxylation: Oxidation can also occur on the flavanone skeleton itself, as seen with the hydroxylation of 8-prenylnaringenin at the 3' position on the B ring.[6]
Phase II Metabolism:
-
Glucuronidation and Sulfation: These are major conjugation pathways for flavonoids, increasing their water solubility and facilitating their excretion.[3][7] The hydroxyl groups of the parent compound and its Phase I metabolites are likely sites for glucuronidation and sulfation.
The following diagram illustrates the predicted metabolic pathway for this compound based on the metabolism of related compounds.
Caption: Predicted metabolic pathway of this compound.
Comparative Metabolite Data of Related Prenylflavanoids
To provide a quantitative perspective, the following table summarizes the identified metabolites of isoxanthohumol and 8-prenylnaringenin from in vivo and in vitro studies.
| Parent Compound | Metabolite | Metabolic Reaction | Biological Matrix | Reference |
| Isoxanthohumol | 8-prenylnaringenin | O-demethylation | Feces, Urine | [1][8] |
| cis/trans-prenyl alcohols | Hydroxylation | Liver Microsomes | [4][5] | |
| Dihydrofuran derivatives | Intramolecular cyclization | Microorganisms | [4] | |
| Glucuronide conjugates | Glucuronidation | Serum, Urine | [9] | |
| 8-prenylnaringenin | (E)-8-(4''-hydroxyisopentenyl)naringenin | Hydroxylation | Liver Microsomes | [10] |
| 8-prenylapigenin | Desaturation | Liver Microsomes | [6] | |
| 3'-hydroxy-8-prenylnaringenin | Hydroxylation | Liver Microsomes | [6] | |
| 7-O-glucuronide | Glucuronidation | Hepatocytes | [7] | |
| 4'-O-glucuronide | Glucuronidation | Caco-2 cells, Hepatocytes | [7] | |
| 7-O-sulfate | Sulfation | Caco-2 cells | [7] | |
| 4'-O-sulfate | Sulfation | Caco-2 cells | [7] |
Recommended Experimental Protocols
The following is a comprehensive, yet general, experimental workflow for the in vivo metabolite identification of this compound, based on methodologies employed for related compounds.
Caption: A general experimental workflow for in vivo metabolite identification.
Detailed Methodologies:
1. Animal Studies:
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used models.
-
Administration: The compound can be administered via oral gavage or intravenous injection to assess both first-pass and systemic metabolism.[9]
-
Dosing: Dose selection should be based on preliminary toxicity and efficacy studies. For example, a single oral dose of 100 mg/kg has been used for isoxanthohumol in rats.[9]
-
Sample Collection: Urine and feces should be collected over a 24-48 hour period using metabolic cages. Blood samples can be collected at various time points to determine pharmacokinetic profiles.[9]
2. Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective for isolating metabolites from biological matrices.
-
Enzymatic Hydrolysis: To identify conjugated metabolites, samples should be treated with β-glucuronidase and arylsulfatase to hydrolyze glucuronide and sulfate conjugates back to their aglycones.
3. Analytical Techniques:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is the primary tool for detecting and quantifying metabolites. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is crucial for accurate mass determination and elemental composition analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or unexpected metabolites, isolation followed by NMR analysis is the gold standard for unambiguous structure elucidation.
4. Data Analysis:
-
Metabolite Identification: Putative metabolites are identified by comparing their mass spectra and retention times with those of the parent compound and available reference standards. Characteristic mass shifts corresponding to specific metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation) are key indicators.
-
Fragmentation Analysis: MS/MS fragmentation patterns provide structural information to pinpoint the site of metabolic modification.
By leveraging the established metabolic pathways of structurally related prenylflavanoids and employing the detailed experimental protocols outlined in this guide, researchers can effectively approach the in vivo metabolite identification of this compound. This comparative approach provides a solid foundation for understanding its biotransformation, which is essential for its further development as a potential therapeutic agent.
References
- 1. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 8-prenylnaringenin, a potent phytoestrogen from hops (Humulus lupulus), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro studies of intestinal permeability and hepatic and intestinal metabolism of 8-prenylnaringenin, a potent phytoestrogen from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of Prenylated Flavonoids as ABCG2 Inhibitors: An In Silico and In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Interaction of Prenylated Flavonoids with the ABCG2 Transporter.
The ATP-binding cassette subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a critical transporter protein implicated in multidrug resistance (MDR) in cancer and plays a significant role in the absorption, distribution, and excretion of various xenobiotics. The inhibition of ABCG2 is a key strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents. Prenylated flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising inhibitors of ABCG2. This guide provides a comparative overview of the inhibitory potential of several prenylated flavonoids against ABCG2, supported by experimental data from in vitro assays and insights from molecular docking studies.
Data Presentation: In Vitro Inhibitory Activity of Prenylated Flavonoids on ABCG2
The inhibitory effects of various hop-derived prenylflavonoids on ABCG2 have been quantified through in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of xanthohumol (XN), isoxanthohumol (IX), and 8-prenylnaringenin (8-PN) from ATPase assays, which measure the inhibition of the transporter's ATP hydrolysis activity. Lower IC50 values indicate greater inhibitory potency.
| Prenylated Flavonoid | IC50 (µM) for ABCG2 Inhibition | Reference |
| Xanthohumol (XN) | 2.16 - 27.0 | [1] |
| Isoxanthohumol (IX) | 2.16 - 27.0 | [1] |
| 8-Prenylnaringenin (8-PN) | 2.16 - 27.0 | [1] |
Note: The range in IC50 values reflects the inhibition of baseline and sulfasalazine-stimulated ATPase activities.
Experimental Protocols
In Vitro ABCG2 Inhibition Assay: Pheophorbide A (PhA) Accumulation Assay
A widely used method to determine the inhibitory activity of compounds against ABCG2 is the fluorescent cell-based assay using pheophorbide a (PhA), a specific substrate of ABCG2.[2][3]
Objective: To measure the ability of a test compound (e.g., a prenylated flavonoid) to inhibit the efflux of PhA from cells overexpressing ABCG2, leading to an increase in intracellular fluorescence.
Materials:
-
NCI-H460/MX20 cell line (overexpressing wild-type ABCG2) or other suitable ABCG2-overexpressing cell line.
-
Pheophorbide a (PhA).
-
Fumitremorgin C (FTC) or Ko143 as a positive control inhibitor.
-
Test compounds (prenylated flavonoids).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the ABCG2-overexpressing cells into a 96-well plate at a suitable density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Compound Incubation: Add the test compounds at various concentrations to the cells. Include a positive control (e.g., 10 µM FTC) and a vehicle control (e.g., DMSO).
-
Substrate Addition: Add the ABCG2 substrate, PhA (e.g., final concentration of 0.5 µM), to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in the dark.
-
Fluorescence Measurement: Measure the intracellular fluorescence of PhA using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: An increase in intracellular PhA fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of ABCG2. The IC50 value, the concentration of the compound that causes 50% of the maximal inhibition, can be calculated from the dose-response curve.
Molecular Docking of Prenylated Flavonoids on ABCG2
Molecular docking simulations are employed to predict the binding poses and affinities of ligands to a protein target. This provides insights into the molecular interactions driving the inhibitory activity.
Objective: To model the interaction between prenylated flavonoids and the ABCG2 transporter to understand the structural basis of inhibition.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD).
-
Protein preparation tools (e.g., Maestro, Chimera).
-
Ligand preparation tools (e.g., LigPrep).
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the human ABCG2 transporter from the Protein Data Bank (PDB). A relevant structure is the cryo-EM structure of human ABCG2 in an inward-facing conformation (e.g., PDB ID: 6ETI).[4]
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges. The structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structures of the prenylated flavonoids of interest.
-
Prepare the ligands by assigning correct protonation states at physiological pH and generating low-energy conformers.
-
-
Grid Generation:
-
Define the binding site on the ABCG2 protein. This is typically the central, inward-facing cavity where known inhibitors and substrates bind.[4]
-
Generate a grid box that encompasses the defined binding site for the docking calculations.
-
-
Molecular Docking:
-
Dock the prepared ligands into the grid box of the prepared protein using the chosen docking software. The software will generate a series of possible binding poses for each ligand and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most likely binding mode.
-
Visualize the protein-ligand complexes to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the prenylated flavonoid and specific amino acid residues in the ABCG2 binding pocket. The hydrophobic prenyl group is often hypothesized to interact with hydrophobic residues in the binding site.[5] Studies have shown that the F439 residue is critical for the binding of multiple substrates and inhibitors to ABCG2.[6]
-
Mandatory Visualization
Caption: General workflow of a molecular docking study.
Caption: Key interactions of a prenylated flavonoid with ABCG2.
References
- 1. Hop-derived prenylflavonoids are substrates and inhibitors of the efflux transporter breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Structure-Based Discovery of ABCG2 Inhibitors: A Homology Protein-Based Pharmacophore Modeling and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABCG2 requires a single aromatic amino acid to “clamp” substrates and inhibitors into the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
Disclaimer: A specific Safety Data Sheet (SDS) for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone (CAS No. 1268140-15-3) was not publicly available at the time of this writing. The following guidance is based on safety protocols for similar flavonoid compounds and general laboratory safety best practices. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to minimize risk and ensure safe laboratory operations.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound, which is typically a powder.[1][][3]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or punctures before use. Remove and dispose of gloves properly after handling the compound and before touching common surfaces like doorknobs or keyboards.[5][6] |
| Eyes/Face | Safety goggles with side shields or a face shield | Must meet American National Standards Institute (ANSI) Z-87 standards.[5] A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[7][8] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn, fully buttoned, to protect against incidental contact.[5] Lab coats should not be worn outside of the laboratory and should be laundered professionally.[5] |
| Respiratory | Respirator (if necessary) | If there is a risk of inhaling dust, especially when handling larger quantities or if the ventilation is inadequate, a full-face respirator with an appropriate filter should be used.[9][10] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[9] Do not breathe in the dust.[11]
-
Ignition Sources: Keep the compound away from heat and all sources of ignition.[9][11]
-
Emergency Preparedness: An eyewash station and safety shower should be readily accessible in the work area.
Storage:
-
Container: Keep the container tightly closed.[11]
-
Conditions: Store in a dry, cool, and well-ventilated place.[11] Recommended storage temperatures are between 2-8°C for the short term and -20°C for the long term, in a desiccated environment.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused or waste this compound should be treated as hazardous chemical waste.
-
Containers: Use designated, properly labeled, and closed containers for chemical waste.[9] Do not mix this waste with other laboratory wastes.[12]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[6]
-
Spill Cleanup: In the event of a spill, evacuate the area. Wear the appropriate PPE, including respiratory protection. Sweep up the solid material and place it into a suitable container for disposal.[11] Avoid generating dust.
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemfarms.com [chemfarms.com]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. arts.unimelb.edu.au [arts.unimelb.edu.au]
- 7. youtube.com [youtube.com]
- 8. Types of PPE for the Food and Beverage Industry | RS [uk.rs-online.com]
- 9. echemi.com [echemi.com]
- 10. bvl.bund.de [bvl.bund.de]
- 11. fishersci.com [fishersci.com]
- 12. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
